molecular formula C6H7NO2S3 B187935 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid CAS No. 4886-15-1

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Numéro de catalogue: B187935
Numéro CAS: 4886-15-1
Poids moléculaire: 221.3 g/mol
Clé InChI: IQFPLSISGDGBMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2S3 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S3/c1-10-4-3(5(8)9)6(11-2)12-7-4/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPLSISGDGBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346600
Record name 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4886-15-1
Record name 3,5-Bis(methylthio)-4-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring system is a vital heterocyclic motif in medicinal and materials chemistry.[1][2] First synthesized in its basic form in 1956, the isothiazole nucleus is a component of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique electronic and structural features of the isothiazole ring, arising from the nitrogen-sulfur bond, contribute to its diverse chemical reactivity and its ability to interact with biological targets.[5] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid . By examining the chemistry of related compounds, we can construct a robust predictive model for its behavior and potential utility.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid are dictated by its constituent functional groups: the isothiazole core, two methylsulfanyl (thiomethyl) groups, and a carboxylic acid moiety.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₇NO₂S₃Based on the chemical structure.
Molecular Weight 221.32 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCarboxylic acids and many isothiazole derivatives are solids at room temperature.
Melting Point Expected to be in the range of 150-200 °CBased on melting points of similar substituted isothiazole carboxylic acids.[1]
pKa Estimated to be around 3-4The electron-withdrawing nature of the isothiazole ring and the sulfur atoms would increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group provides some polarity, but the overall molecule is largely nonpolar.
¹H NMR Predicted chemical shifts (in ppm): a singlet for the methyl protons of the two SCH₃ groups (around 2.5-3.0 ppm) and a broad singlet for the carboxylic acid proton (around 10-12 ppm).Based on typical chemical shifts for methylsulfanyl and carboxylic acid protons.
¹³C NMR Predicted chemical shifts (in ppm): signals for the methyl carbons (around 15-20 ppm), quaternary carbons of the isothiazole ring, and a downfield signal for the carbonyl carbon (around 160-170 ppm).Based on known spectra of isothiazole and thioether compounds.[1][6]
IR Spectroscopy Expected characteristic peaks (in cm⁻¹): a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C-S stretching vibrations.Consistent with the functional groups present in the molecule.[1]
Mass Spectrometry Expected molecular ion peak (M+) at m/z 221.Corresponding to the molecular weight of the compound.

Proposed Synthesis Pathway

A plausible synthetic route to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be envisioned starting from a suitable precursor, followed by functional group manipulations. A retro-synthetic analysis suggests that the target molecule could be derived from a corresponding ester or nitrile.

Synthesis_Pathway A Precursor (e.g., Cyanoacetamide) B Intermediate A (Isothiazole Nitrile) A->B Ring Formation C Intermediate B (Bis-thiolated Isothiazole) B->C Thiolation D Target Molecule (3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid) C->D Hydrolysis Reactivity_Diagram Molecule 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid Carboxylic_Acid Carboxylic Acid Reactions (Esterification, Amidation) Molecule->Carboxylic_Acid Methylsulfanyl Methylsulfanyl Reactions (Oxidation to Sulfoxide/Sulfone) Molecule->Methylsulfanyl Isothiazole_Ring Isothiazole Ring Reactions (Electrophilic/Nucleophilic Substitution) Molecule->Isothiazole_Ring

Sources

A Technical Guide to the Spectroscopic Characterization of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. As a Senior Application Scientist, the following sections are structured to not only present the predicted data but also to elucidate the scientific reasoning behind these predictions, drawing from established principles and data from related molecular structures. This document will serve as a valuable resource for the synthesis, purification, and characterization of this and similar isothiazole derivatives.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid contains several key functional groups that will give rise to characteristic spectroscopic signals: the isothiazole ring, two methylsulfanyl (-SCH₃) groups, and a carboxylic acid (-COOH) group. The interplay of these groups will define the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two key signals:

  • -SCH₃ Protons: The six protons of the two methylsulfanyl groups are chemically equivalent and should appear as a sharp singlet. The chemical shift will be influenced by the electron-withdrawing nature of the isothiazole ring.

  • -COOH Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Based on the structure, five distinct carbon signals are anticipated:

  • -SCH₃ Carbons: The two methyl carbons of the methylsulfanyl groups are equivalent and will appear as a single signal in the aliphatic region of the spectrum.

  • Isothiazole Ring Carbons: The three carbons of the isothiazole ring (C3, C4, and C5) are all quaternary and will have distinct chemical shifts due to their different electronic environments. C3 and C5, being attached to sulfur and nitrogen, will be significantly influenced by the heteroatoms. C4, bearing the carboxylic acid group, will also have a characteristic shift.

  • -COOH Carbon: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-180 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific sample and solvent. prep3->acq1 acq2 Acquire a ¹H NMR spectrum (e.g., 16-32 scans). acq1->acq2 acq3 Acquire a ¹³C NMR spectrum (e.g., 1024-4096 scans). acq1->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 acq4 Perform 2D NMR experiments (COSY, HSQC, HMBC) if further structural confirmation is needed. acq3->acq4 acq3->proc1 proc2 Calibrate the chemical shifts to the TMS signal. proc1->proc2 proc3 Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra. proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (C₇H₇NO₂S₃) is approximately 249.33 g/mol . A prominent molecular ion peak is expected at m/z 249.

  • Isotopic Pattern: Due to the presence of three sulfur atoms, a characteristic isotopic pattern for the molecular ion will be observed. The [M+2] peak will be significantly more intense than what would be expected for a compound containing only carbon, hydrogen, nitrogen, and oxygen, which is a key indicator of the presence of sulfur[1].

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (m/z 232) and -COOH (m/z 204). Fragmentation of the methylsulfanyl groups could lead to the loss of -CH₃ (m/z 234) or -SCH₃ (m/z 202).

Experimental Protocol for Mass Spectrometry

dot

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI or GC-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). acq1 Infuse the sample solution into the mass spectrometer. prep1->acq1 acq2 Acquire a full scan mass spectrum in both positive and negative ion modes. acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq2->acq3 proc1 Identify the molecular ion peak and analyze its isotopic pattern. acq3->proc1 proc2 Propose fragmentation pathways based on the MS/MS data. proc1->proc2 proc3 Compare the experimental data with the predicted fragmentation. proc2->proc3

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum
  • -OH Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding[2][3][4][5].

  • C-H Stretch: Sharp peaks corresponding to the C-H stretching of the methyl groups will likely be observed around 2900-3000 cm⁻¹, potentially superimposed on the broad O-H band[4].

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group in a dimeric carboxylic acid[2][3][5]. Conjugation with the isothiazole ring might shift this absorption to a slightly lower wavenumber.

  • C=N and C=C Stretches: Absorptions due to the C=N and C=C bonds within the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

  • C-S Stretch: C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

dot

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. prep2 Ensure good contact between the sample and the crystal using the pressure arm. prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Collect the sample spectrum (e.g., 16-32 scans) over the range 4000-400 cm⁻¹. acq1->acq2 proc1 Perform automatic baseline correction and ATR correction. acq2->proc1 proc2 Identify and label the characteristic absorption bands. proc1->proc2

Caption: Workflow for IR Spectroscopy using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The isothiazole ring is an aromatic heterocycle, and the presence of sulfur atoms and the carboxylic acid group will influence its electronic structure. It is expected that 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid will exhibit absorption maxima in the UV region. For comparison, the parent isothiazole ring shows a λmax around 244 nm. The substituents on the ring are likely to cause a bathochromic (red) shift in the absorption maxima. The spectrum of a related isothiazole carboxylic acid, 3-bromoisothiazole-5-carboxylic acid, shows a λmax at 284 nm[6]. Therefore, it is reasonable to predict a λmax in the range of 280-320 nm for the title compound.

Experimental Protocol for UV-Vis Spectroscopy

dot

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). prep2 Prepare a blank solution containing only the solvent. acq1 Record a baseline spectrum with the blank solution. prep2->acq1 acq2 Record the UV-Vis spectrum of the sample solution over a range of 200-400 nm. acq1->acq2 proc1 Identify the wavelength of maximum absorbance (λmax). acq2->proc1 proc2 Calculate the molar absorptivity (ε) if the concentration is known. proc1->proc2

Caption: Workflow for UV-Vis Spectroscopy.

Summary of Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data
¹H NMR Singlet at ~2.5-3.0 ppm (6H, 2 x -SCH₃); Broad singlet at ~10-13 ppm (1H, -COOH)
¹³C NMR Signal at ~15-25 ppm (2 x -SCH₃); Three signals for the isothiazole ring carbons (~120-170 ppm); Signal for the carboxylic acid carbon (~160-180 ppm)
Mass Spectrometry Molecular ion (M⁺) at m/z 249; Significant [M+2] peak due to three sulfur atoms; Key fragments at m/z 232 (-OH), 204 (-COOH), 234 (-CH₃), and 202 (-SCH₃)
IR Spectroscopy Broad band at 2500-3300 cm⁻¹ (-OH); Sharp peaks at ~2900-3000 cm⁻¹ (C-H); Strong, sharp band at ~1700-1725 cm⁻¹ (C=O); Bands at 1400-1600 cm⁻¹ (C=N, C=C); Weaker bands at 600-800 cm⁻¹ (C-S)
UV-Vis Spectroscopy λmax expected in the range of 280-320 nm.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid based on the known spectroscopic behavior of its constituent functional groups and related heterocyclic systems. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This information is intended to empower researchers in their efforts to synthesize and characterize this and other novel isothiazole derivatives, thereby accelerating the drug discovery and development process.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • GCMS Section 6.5. Whitman College. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystallographic analysis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as a robust framework for researchers, scientists, and drug development professionals to approach its synthesis, crystallization, and structural determination. The principles and protocols outlined herein are grounded in established crystallographic practices and draw parallels from the analysis of related sulfur-containing heterocyclic compounds.

Introduction: The Significance of Isothiazoles and the Imperative for Structural Analysis

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological activity. A detailed knowledge of the crystal structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid would provide invaluable insights into its molecular conformation, intermolecular interactions, and potential for polymorphism, all of which are critical factors in drug design and development.

This guide will therefore delineate a systematic approach to unveil the crystal structure of this intriguing molecule, from its rational synthesis to the intricate details of single-crystal X-ray diffraction analysis.

Proposed Synthesis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

A plausible synthetic route for the target compound can be conceptualized based on established methods for the synthesis of substituted isothiazoles.[1][4] The following protocol outlines a potential pathway, emphasizing the rationale behind the selection of reagents and reaction conditions.

Experimental Protocol: A Proposed Synthetic Pathway

  • Step 1: Synthesis of a β-ketodithioester precursor. The synthesis would likely commence with the formation of a suitable β-ketodithioester. This could be achieved by reacting a suitable active methylene compound with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide to introduce the two methylsulfanyl groups.

  • Step 2: Cyclization to form the isothiazole ring. The resulting dithiocarboxylate derivative can then be subjected to a cyclization reaction with a source of nitrogen, such as hydroxylamine-O-sulfonic acid or a related reagent, to form the isothiazole ring.[3] This step is crucial for the formation of the heterocyclic core.

  • Step 3: Introduction of the carboxylic acid functionality. The carboxylic acid group at the 4-position could be introduced via the hydrolysis of a corresponding ester or nitrile precursor. For instance, if the synthesis starts with a precursor having an ester group at the 4-position, a subsequent hydrolysis step under acidic or basic conditions would yield the desired carboxylic acid.

  • Step 4: Purification and Characterization. The final product would be purified using standard techniques such as recrystallization or column chromatography. The identity and purity of the synthesized 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid would then be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[5][6]

The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. For a molecule like 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a systematic screening of crystallization conditions is paramount.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms.

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

SCXRD_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis visualization Visualization & Reporting analysis->visualization

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

  • Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]

  • Data Reduction and Integration: The raw diffraction data is processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for various experimental factors.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial model of the crystal structure is refined by minimizing the difference between the observed and calculated structure factors. This iterative process improves the accuracy of the atomic coordinates, bond lengths, and bond angles.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

Predicted Crystal Structure and Intermolecular Interactions

Based on the known structures of related isothiazole and carboxylic acid-containing molecules, we can anticipate several key structural features for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Expected Molecular Geometry:

The isothiazole ring is expected to be planar. The two methylsulfanyl groups and the carboxylic acid group will be attached to this ring. The torsion angles between the plane of the isothiazole ring and the substituents will be a key feature of the molecular conformation.

Sources

An In-Depth Technical Guide to the Solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. Recognizing the critical role of solubility in drug discovery and development, this document details the theoretical principles governing the dissolution of this specific heterocyclic compound. It offers field-proven, step-by-step experimental protocols for quantitative solubility assessment in a range of aqueous and organic solvents. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental design and provides a robust methodology for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility Profiling

The compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid belongs to the isothiazole class of heterocyclic compounds, a scaffold known to be present in various biologically active agents.[1] In drug development, solubility is a cornerstone physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates. Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvents is an indispensable step in early-stage research and formulation development.

This guide focuses specifically on 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a molecule possessing a combination of functional groups that create a unique solubility profile:

  • An isothiazole ring , a heteroaromatic system.[2]

  • Two methylsulfanyl (-SCH₃) groups , which add lipophilicity.

  • A carboxylic acid (-COOH) group , an ionizable moiety that critically influences solubility in aqueous media of varying pH.[3]

The objective of this document is to provide both the theoretical foundation and the practical, validated methodologies required to accurately characterize the solubility of this compound.

Theoretical Principles of Solubility

A robust experimental design is built upon a solid theoretical understanding. The solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is governed by the interplay of its molecular structure with the properties of the solvent.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is the fundamental starting point for predicting solubility.[4] This principle relates the polarity of the solute to the polarity of the solvent.

  • Polar Solvents (e.g., water, methanol, ethanol) will more readily dissolve polar solutes. The carboxylic acid group of the target molecule can engage in hydrogen bonding with these solvents, promoting solubility.[5]

  • Nonpolar Solvents (e.g., hexane, toluene) are effective at dissolving nonpolar solutes. The hydrocarbon nature of the methylsulfanyl groups and the isothiazole ring contribute to the molecule's nonpolar character.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, acetone) can engage in dipole-dipole interactions and are often excellent solvents for a wide range of organic compounds.[6]

The overall solubility in a given solvent is a balance between the polar carboxylic acid group and the more non-polar isothiazole ring and methylsulfanyl substituents.[7]

The Critical Role of pH in Aqueous Solubility

The carboxylic acid functional group is a weak acid, meaning it can donate a proton (H⁺) to form its conjugate base, a carboxylate ion (-COO⁻). This ionization state is highly dependent on the pH of the aqueous solution.

Compounds with acidic functional groups that are otherwise insoluble in water can become soluble in an aqueous environment if they are converted to an ionic species by treatment with a base. The deprotonated carboxylate form is significantly more polar than the neutral carboxylic acid form, leading to a dramatic increase in water solubility.[8] This relationship is described by the Henderson-Hasselbalch equation and is visualized in the diagram below.

ph_solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_Solubility Predominantly Neutral Form R-COOH (Low Aqueous Solubility) High_Solubility Predominantly Ionized Form R-COO⁻ (High Aqueous Solubility) Low_Solubility->High_Solubility  pH increases > pKa   (Deprotonation) High_Solubility->Low_Solubility  pH decreases < pKa   (Protonation)

Caption: pH-dependent ionization and its effect on aqueous solubility.

Experimental Determination of Thermodynamic Solubility

For definitive and reproducible data, the Shake-Flask Method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Required Materials and Equipment
  • Test Compound: 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (ensure purity >98%)

  • Solvents: A range of analytical grade solvents (see Table 1 for suggestions)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 2-4 mL)

    • Orbital shaker or rotator with temperature control

    • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

    • Volumetric flasks and pipettes

    • pH meter (for aqueous solutions)

Detailed Experimental Protocol: Shake-Flask Method

This protocol is adapted from established guidelines such as the OECD Guideline 105 for Water Solubility.[10][11]

shake_flask_workflow start Start prep 1. Preparation Add excess solid compound to a vial with a known volume of solvent. start->prep equilibrate 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate quantify 4. Quantification Analyze the concentration of the compound in the clear supernatant/filtrate via LC-MS or HPLC-UV. separate->quantify calculate 5. Calculation Determine solubility from the measured concentration and calibration curve. quantify->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an amount of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid into a glass vial that is in clear excess of its expected solubility. A starting point of ~2-5 mg is often sufficient.

    • Causality Insight: Using an excess of solid is critical to ensure that the resulting solution is truly saturated at equilibrium.[9]

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

    • Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 hours is often preferred to ensure equilibrium is reached, especially for crystalline compounds.[9][12]

    • Self-Validating System: To confirm that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). If the measured concentrations from the last two time points are consistent, equilibrium has been achieved.[13]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly at the test temperature.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifuge: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filter: Withdraw the supernatant using a syringe and pass it through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE).

    • Causality Insight: This step must be performed carefully to avoid disturbing the solid pellet (if centrifuging) or introducing contamination. The goal is a perfectly clear liquid phase for analysis.[14]

  • Quantification:

    • Carefully take a known aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent to fall within the linear range of your analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • A standard calibration curve must be prepared using known concentrations of the test compound to ensure accurate quantification.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and concise format.

Predicted Solubility Profile and Data Reporting Table

Based on the structural features of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a qualitative prediction of its solubility can be made. The compound is expected to show low solubility in nonpolar solvents and pH-dependent solubility in aqueous media. Good solubility is anticipated in polar aprotic solvents like DMSO.

The experimentally determined data should be recorded in a structured table.

Table 1: Solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid at 25 °C

Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityExperimental Solubility (µg/mL)Experimental Solubility (mM)
Aqueous Water, pH 2.0 (0.01 M HCl)80.1Low[Enter Data][Enter Data]
Phosphate-Buffered Saline (PBS), pH 7.4~78Moderate[Enter Data][Enter Data]
Water, pH 10.0 (0.01 M NaOH)80.1High[Enter Data][Enter Data]
Polar Protic Methanol32.7Moderate-High[Enter Data][Enter Data]
Ethanol24.6Moderate[Enter Data][Enter Data]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High[Enter Data][Enter Data]
Acetonitrile37.5Moderate[Enter Data][Enter Data]
Nonpolar Hexane1.9Very Low[Enter Data][Enter Data]
Toluene2.4Low[Enter Data][Enter Data]
Interpretation of Results
  • Aqueous Solubility: Compare the results at pH 2.0, 7.4, and 10.0. A significant increase in solubility with increasing pH confirms the acidic nature of the carboxylic acid group and its role in governing aqueous solubility.[3] This information is vital for predicting oral absorption and selecting appropriate formulation strategies.

  • Organic Solvents: The solubility in organic solvents provides insight into the compound's overall polarity and can guide decisions for chemical reactions, purification (e.g., crystallization), and the preparation of stock solutions for biological assays.[6] High solubility in DMSO is expected and confirms its utility as a solvent for creating concentrated stock solutions.[15]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. By combining a theoretical understanding of its chemical structure with the practical application of the gold-standard shake-flask method, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. Adherence to these validated protocols will ensure that solubility data is both accurate and reproducible, forming a solid foundation for subsequent formulation and preclinical studies.

References

  • Structure and Properties of Carboxylic Acids and their Salts . (2020). Chemistry LibreTexts. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). Protocols.io. [Link]

  • Solubility of Organic Compounds . (2023). McMaster University. [Link]

  • Physical Properties of Carboxylic Acids . (2024). CK-12 Foundation. [Link]

  • Solubility testing in accordance with the OECD 105 . FILAB. [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Babylon. [Link]

  • Carboxylic acid - Properties, Structure, Reactions . (2024). Britannica. [Link]

  • OECD 105 - Water Solubility . Situ Biosciences. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2010). Dissolution Technologies. [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids . (2021). YouTube. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . (2019). ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres . (2015). National Institutes of Health. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS . (2009). Pure. [Link]

Sources

An In-depth Technical Guide to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Drawing upon data from closely related analogues and established synthetic methodologies, this document will detail its molecular characteristics, a probable synthetic route, and its potential applications.

Molecular Identity and Physicochemical Properties

Molecular Structure

The foundational structure is the isothiazole ring, a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom. This core is substituted at the 3 and 5 positions with methylsulfanyl (-SCH₃) groups and at the 4-position with a carboxylic acid (-COOH) group.

Molecular Structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid N1 N C5 C N1->C5 S2 S S2->N1 C3 C C3->N1 C3->S2 S_C3 S C3->S_C3 C4 C C4->C3 C_COOH C C4->C_COOH C5->C4 C5->C4 S_C5 S C5->S_C5 CH3_C3 CH₃ S_C3->CH3_C3 O1_COOH O C_COOH->O1_COOH O2_COOH OH C_COOH->O2_COOH CH3_C5 CH₃ S_C5->CH3_C5

Caption: 2D structure of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Molecular Formula and Weight

The molecular formula and weight have been calculated based on the confirmed structure of the analogous carboxamide, 3,5-Bis(methylthio)isothiazole-4-carboxamide (Molecular Formula: C₆H₈N₂OS₃, Molecular Weight: 220.34 g/mol ).[1][2] The conversion of a carboxamide (-CONH₂) to a carboxylic acid (-COOH) involves the substitution of an -NH₂ group with an -OH group. This results in the removal of one nitrogen atom and one hydrogen atom, and the addition of one oxygen atom.

Therefore, the molecular formula for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is C₆H₇NO₂S₃ .

The calculated molecular weight is 221.28 g/mol .

PropertyValueSource
Molecular Formula C₆H₇NO₂S₃Deduced from analogue
Molecular Weight 221.28 g/mol Calculated
CAS Number Not assignedN/A

Proposed Synthesis Pathway

A reliable synthetic route to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be proposed based on the well-established conversion of isothiazole carboxamides to their corresponding carboxylic acids.[3] The commercially available 3,5-Bis(methylthio)isothiazole-4-carboxamide serves as the ideal starting material.[1][2]

The proposed reaction involves the diazotization of the amide using sodium nitrite in a strong acidic medium like trifluoroacetic acid (TFA), followed by hydrolysis to yield the carboxylic acid.

G start 3,5-Bis(methylthio)isothiazole-4-carboxamide reagents NaNO₂, TFA 0 °C to rt start->reagents Reaction product 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid reagents->product Hydrolysis

Caption: Proposed synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a similar synthesis of bromoisothiazole-carboxylic acids.[3]

  • Reaction Setup: To a stirred suspension of 3,5-Bis(methylthio)isothiazole-4-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) (approx. 0.1 M solution), cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagent: Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise to the cooled suspension, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications and Scientific Context

Isothiazole-containing compounds are of significant interest in drug discovery and development due to their diverse biological activities.[3]

  • Antimicrobial and Antifungal Agents: The isothiazole nucleus is a key component in a number of compounds exhibiting acaricidal, insecticidal, and fungicidal properties.[3]

  • Anti-cancer and Anti-inflammatory Activity: Various substituted isothiazoles have been investigated as potential anticancer and anti-inflammatory agents.[3]

  • Central Nervous System (CNS) Active Compounds: The thiazole and isothiazole scaffolds are present in several drugs targeting the CNS.

The specific substitution pattern of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, with its two methylsulfanyl groups and a carboxylic acid handle, makes it an attractive building block for further chemical modifications. The carboxylic acid group provides a reactive site for the synthesis of amides, esters, and other derivatives, enabling the exploration of a wider chemical space for biological screening.

Expected Analytical Profile

Based on the characterization of structurally similar isothiazole carboxylic acids, the following analytical profile for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be anticipated:

  • ¹H NMR: Resonances corresponding to the two methylsulfanyl (-SCH₃) groups would be expected in the upfield region, while the carboxylic acid proton (-COOH) would appear as a broad singlet in the downfield region.

  • ¹³C NMR: Signals for the two methylsulfanyl carbons, the carbons of the isothiazole ring, and the carbonyl carbon of the carboxylic acid would be observed.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid would be expected, along with a strong C=O stretching absorption.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 221.28.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (URL: [Link])

  • Isothiazole-4-carbonitrile, 3,5-bis[(2-dimemhylamino)ethylthio]- | C12H20N4S3 | CID - PubChem. (URL: [Link])

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. (URL: [Link])

  • Isothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid - Chemical Synthesis Database. (URL: [Link])

  • (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid | C10H12O4 | CID 129880994 - PubChem. (URL: [Link])

  • 2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid - Common Chemistry - CAS.org. (URL: [Link])

  • Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | C12H14O3S2 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold - A Privileged Structure in Modern Chemistry

Isothiazole is a five-membered aromatic heterocyclic compound containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement confers a distinct set of electronic and steric properties that have made the isothiazole nucleus a cornerstone in the fields of medicinal chemistry, materials science, and agrochemicals.[2][3] While naturally occurring isothiazole-containing compounds are rare, synthetic derivatives have demonstrated a remarkable breadth of biological activities.[4] They are integral to the structure of antipsychotic drugs like Ziprasidone and Lurasidone, the antiviral agent Denotivir, and a host of compounds with antifungal, anti-inflammatory, anticancer, and antidiabetic properties.[3][5]

The utility of the isothiazole ring stems from its unique chemical personality. The presence of two different heteroatoms creates a dipole and distinct regions of electron density, governing its reactivity and intermolecular interactions. Furthermore, the isothiazole heterocycle can enhance the metabolic stability of a drug molecule, protecting it from enzymatic degradation and prolonging its therapeutic action.[4] This guide offers an in-depth exploration of the core physical and chemical properties of isothiazole derivatives, providing the foundational knowledge necessary for their synthesis, functionalization, and application in drug discovery and development.

Molecular and Electronic Structure: The Source of Reactivity

The chemical behavior of isothiazole is fundamentally dictated by its electronic architecture. As a five-membered aromatic ring, it possesses a cyclic, planar structure with 6 π-electrons delocalized across the system, fulfilling Hückel's rule for aromaticity.

The two heteroatoms, sulfur and nitrogen, play distinct roles:

  • Nitrogen: Being more electronegative than carbon, the nitrogen atom at position 2 acts as an electron sink, withdrawing electron density from the ring. This makes the nitrogen atom itself a site for protonation or alkylation.[6]

  • Sulfur: The sulfur atom at position 1 donates a pair of electrons to the π-system, which is crucial for maintaining aromaticity.

This electronic push-and-pull results in a non-uniform distribution of electron density around the ring:

  • C4 Position: This position is the most electron-rich and is consequently the primary site for electrophilic attack.[4]

  • C3 and C5 Positions: These positions are relatively electron-deficient, making them susceptible to attack by nucleophiles, particularly when substituted with a good leaving group. Deprotonation with strong bases, such as organolithium reagents, also preferentially occurs at these sites.[4][6]

  • C2 (Nitrogen): The lone pair of electrons on the nitrogen makes it basic and nucleophilic.[6]

G

Caption: Isothiazole ring with numbering and sites of chemical reactivity.

Physical and Spectroscopic Properties

The physical properties of isothiazole derivatives are critical for their handling, formulation, and pharmacokinetic profiling. The parent isothiazole is a liquid at room temperature, but substitution can significantly alter its physical state.

Comparative Data Table

The following table summarizes key physical and spectroscopic data for isothiazole and some simple derivatives. This data is essential for compound characterization and quality control.

PropertyIsothiazole3-Methylisothiazole4-Bromoisothiazole5-Methylisothiazole
Molecular Formula C₃H₃NSC₄H₅NSC₃H₂BrNSC₄H₅NS
Molecular Weight 85.13 g/mol 99.15 g/mol 164.00 g/mol 99.15 g/mol
Boiling Point 114 °C135-136 °C163-165 °C144-145 °C
pKa -0.51---
¹H NMR (δ ppm) H3: 8.7, H4: 7.3, H5: 8.5Me: 2.5, H4: 7.1, H5: 8.4H3: 8.7, H5: 8.6Me: 2.5, H3: 8.5, H4: 7.1
¹³C NMR (δ ppm) C3: 157, C4: 124, C5: 148C3: 167, C4: 125, C5: 147C3: 158, C4: 112, C5: 150C3: 156, C4: 127, C5: 159
IR (cm⁻¹) ~3100 (C-H), ~1500-1600 (C=C, C=N)~2950 (C-H), ~1500-1600 (C=C, C=N)~3100 (C-H), ~1500-1600 (C=C, C=N)~2950 (C-H), ~1500-1600 (C=C, C=N)

Note: NMR values are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Synthetic Protocols

The functionalization of the isothiazole ring is key to developing novel derivatives. Halogenated isothiazoles, in particular, are highly reactive and serve as versatile building blocks for more complex molecules.[4]

Electrophilic Substitution at C4

As the most electron-rich position, C4 is the preferred site for electrophilic substitution. However, the overall electron-deficient nature of the ring means that these reactions often require forcing conditions compared to more reactive aromatics like benzene.

Nucleophilic Substitution at C3 and C5

Positions 3 and 5 are susceptible to nucleophilic attack, especially when they bear a good leaving group like a halogen. Position 5 is generally more reactive in nucleophilic substitution reactions than position 3.[4] This reactivity is fundamental for introducing a wide variety of functional groups.

Ring Synthesis Strategies

The construction of the isothiazole ring itself can be achieved through several retrosynthetic approaches.[4] The most common strategies are intramolecular cyclizations and heterocyclizations involving the combination of smaller fragments.[4][7]

  • (4+1) Annulation: This strategy involves reacting a four-atom fragment (containing C-C-C-S or C-C-C-N) with a single-atom source of nitrogen or sulfur, respectively.[7]

  • (3+2) Cycloaddition: This powerful method combines a three-atom fragment with a two-atom fragment to form the five-membered ring.[4] For instance, reacting an α,β-unsaturated aldehyde with ammonium thiocyanate provides the N-S fragment for ring closure.[4]

G

Caption: Workflow for a (3+2) cycloaddition synthesis of isothiazoles.

Experimental Protocol: Synthesis of 4-Arylisothiazoles via (3+2) Cycloaddition

This protocol is adapted from a general method for synthesizing 4-arylisothiazoles, which can act as inhibitors for fungicide detoxification pathways.[4]

Objective: To synthesize a 4-arylisothiazole from an α,β-unsaturated aldehyde and ammonium thiocyanate.

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde in DMF, add ammonium thiocyanate.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylisothiazole.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), IR, and mass spectrometry.

Self-Validation: The success of this protocol is validated at each step. TLC monitoring confirms the consumption of starting material and formation of the product. Spectroscopic analysis (NMR, MS) provides definitive structural confirmation of the synthesized isothiazole derivative, ensuring the integrity of the final compound.

Relevance in Drug Development and Biological Activity

The physicochemical properties of the isothiazole ring are directly linked to its prevalence in pharmaceuticals.[3]

  • Metabolic Stability: The aromatic nature and the S-N bond of the isothiazole ring make it robust against many metabolic enzymes, which can increase the half-life of a drug.[4]

  • Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in other non-covalent interactions, anchoring the drug molecule within a biological target's active site.

  • Modulation of Physicochemical Properties: The isothiazole core allows for substitution at three different carbon atoms, enabling fine-tuning of properties like lipophilicity (LogP) and acidity/basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).

The diverse biological activities of isothiazole derivatives, including their use as antivirals, antifungals, and antipsychotics, underscore the scaffold's versatility and importance for medicinal chemists.[2][3][5]

Conclusion

The isothiazole ring is a powerful and versatile scaffold in modern chemical science. Its unique electronic structure dictates a rich and predictable reactivity, allowing for targeted functionalization and the synthesis of diverse derivatives. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is paramount for researchers in drug discovery and materials science. By leveraging these fundamental principles, scientists can continue to unlock the vast potential of isothiazole chemistry to create novel molecules that address critical challenges in medicine and technology.

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available at: [Link]

  • (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
  • (2025). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Zawisza, A., et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]

  • Wikipedia. Isothiazole. Available at: [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential biological activities of the novel compound, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. Drawing upon the well-documented pharmacological profile of the isothiazole scaffold, we outline a strategic, multi-tiered approach to elucidate the therapeutic potential of this specific molecule. Detailed, field-proven protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities are provided, underpinned by the scientific rationale for each experimental step. This guide is designed to be a self-validating framework for the initial characterization and subsequent investigation of this promising chemical entity.

Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of numerous therapeutic agents.[1] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the ability of isothiazole derivatives to interact with a wide array of biological targets.[1] This has led to their successful application as antifungal, antiviral, antidiabetic, neuroprotective, anticancer, and antibacterial agents.[1]

Notably, the substitution pattern on the isothiazole ring plays a critical role in defining the specific biological activity. For instance, 3,5-disubstituted isothiazoles form the fundamental structure of G-protein-coupled receptor (GPR) agonists and potent inhibitors of aurora kinase, highlighting the importance of substituents at these positions.[1] Given that the subject of this guide, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, possesses this 3,5-disubstitution pattern along with a carboxylic acid moiety at the 4-position, it represents a molecule of significant interest for biological screening. The presence of methylsulfanyl groups may enhance lipophilicity, potentially aiding in cell membrane permeability, while the carboxylic acid group can participate in key hydrogen bonding interactions with biological targets.

Based on the established activities of related isothiazole and thiazole derivatives, we hypothesize that 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid may exhibit one or more of the following biological activities:

  • Antimicrobial Activity: Isothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][2][3][4]

  • Anticancer Activity: Numerous isothiazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines.[1][5][6][7]

  • Anti-inflammatory Activity: Certain amide derivatives of isothiazolecarboxylic acids have been reported to possess significant anti-inflammatory properties.[8]

This application note will provide a systematic approach to investigate these potential activities.

Strategic Workflow for Biological Evaluation

A tiered screening approach is recommended to efficiently assess the biological potential of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. This ensures that resources are directed toward the most promising activities.

Screening Workflow Figure 1: Tiered Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Model Validation Primary_Antimicrobial Antimicrobial Screening (MIC Assay) Secondary_Antimicrobial MBC Determination Time-Kill Kinetics Primary_Antimicrobial->Secondary_Antimicrobial If MIC ≤ 32 µg/mL Primary_Anticancer Anticancer Screening (MTT/SRB Assay) Secondary_Anticancer Apoptosis & Cell Cycle Analysis Kinase Inhibition Profiling Primary_Anticancer->Secondary_Anticancer If IC50 < 10 µM Primary_Antiinflammatory Anti-inflammatory Screening (Enzyme Inhibition Assay) Secondary_Antiinflammatory Cell-based Inflammation Assays (e.g., NO, Cytokine Release) Primary_Antiinflammatory->Secondary_Antiinflammatory If IC50 < 10 µM In_Vivo Animal Models of Infection, Cancer, or Inflammation Secondary_Antimicrobial->In_Vivo Secondary_Anticancer->In_Vivo Secondary_Antiinflammatory->In_Vivo Start Compound: 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid Start->Primary_Antimicrobial Broad Spectrum Panel Start->Primary_Anticancer NCI-60 Panel or similar Start->Primary_Antiinflammatory COX/LOX Enzymes

Caption: Tiered screening workflow for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Protocols for Primary Screening

Assessment of Antimicrobial Activity

The initial evaluation of antimicrobial potential is crucial, given the prevalence of this activity within the isothiazole class.[1][2] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]

Protocol 3.1.1: Broth Microdilution Assay for MIC Determination

Rationale: This method is highly reproducible, conservative with compound usage, and allows for the simultaneous testing of multiple microbial strains. It is a foundational in vitro assay for any novel antimicrobial screening campaign.[11]

Materials:

  • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate at 37°C (for bacteria) or 30°C (for fungi) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of broth to all wells except the first column.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This will result in concentrations ranging, for example, from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (standard antibiotic), a negative/growth control (inoculum with DMSO), and a sterility control (broth only).

    • Seal the plates and incubate for 18-24 hours at the appropriate temperature.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Table 1: Hypothetical MIC Data Summary

Microbial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram +)81-
E. coli (Gram -)160.5-
P. aeruginosa (Gram -)>1282-
C. albicans (Fungus)4-2
Assessment of Anticancer Activity

Given that many isothiazole derivatives exhibit antiproliferative properties, screening against a panel of human cancer cell lines is a logical next step.[5][6] The MTT or SRB assays are robust, colorimetric methods for assessing cell viability.[12]

Protocol 3.2.1: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and reliable method for the initial screening of potential anticancer compounds. The general approach involves exposing cancer cells and non-malignant cells to the test compound to determine its selectivity.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, LoVo colon) and a non-malignant cell line (e.g., MCF-10A).[5][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Workflow Figure 2: MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Add compound dilutions and controls Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isothiazole Derivative

The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The compound 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid represents a novel entity within this chemical class, and its therapeutic potential remains to be elucidated. The initial step in characterizing any new chemical entity in a drug discovery pipeline is a systematic in vitro evaluation to determine its biological effects at the cellular and molecular levels.[4][5][6]

This guide provides a comprehensive framework for the initial in vitro characterization of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach to assay selection, detailed experimental protocols, and insights into data interpretation. The protocols herein are designed to be self-validating systems, incorporating necessary controls to ensure the generation of robust and reproducible data.

Pre-assay Compound Management: The Foundation of Reliable Data

Before commencing any biological assays, it is critical to ensure the quality and appropriate handling of the test compound.

  • Purity Assessment : The purity of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid should be ≥95%, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound experimental results.

  • Solubility Determination : The solubility of the compound in aqueous and organic solvents must be determined. A stock solution, typically in dimethyl sulfoxide (DMSO), is prepared at a high concentration (e.g., 10-50 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Stability Analysis : The stability of the compound in the chosen solvent and under storage conditions (e.g., -20°C or -80°C) should be assessed to ensure its integrity throughout the duration of the experiments.

Tier 1: Foundational Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating a novel compound is to determine its effect on cell viability.[4][7] This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to quantify the effect of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid on the viability of both cancerous and non-cancerous cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid stock solution (e.g., 20 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid in complete medium from the stock solution. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Parameter Recommendation Rationale
Cell Lines2-3 cancer lines, 1 non-cancerous lineTo assess both efficacy and general toxicity.
Seeding Density5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase.
Compound Conc.0.1 - 100 µM (log dilutions)To determine the full dose-response and IC₅₀.
Incubation Time24, 48, 72 hoursTo assess time-dependent effects.
Vehicle ControlDMSO concentration matched to highest doseTo control for solvent effects.

Tier 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid has been established, the next step is to investigate its potential mechanism of action. Isothiazole derivatives have been shown to act as enzyme inhibitors, particularly targeting kinases.[13][14] Furthermore, assessing the compound's impact on key cellular signaling pathways can provide valuable mechanistic insights.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase of interest (e.g., a kinase known to be overactive in the selected cancer cell lines).

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[15] A common method involves an ADP-Glo™ assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid and the positive control inhibitor in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of inhibitor or vehicle (DMSO).

    • 2 µL of kinase solution.

    • Incubate for 10-15 minutes at room temperature.

    • 2 µL of a mixture of substrate and ATP to initiate the reaction.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value.

Parameter Typical Range Rationale
Kinase Conc.1-10 nMShould be in the linear range of the assay.
ATP Conc.At or near the Kₘ valueTo allow for competitive inhibition detection.
Substrate Conc.At or above the Kₘ valueTo ensure sufficient signal.
Incubation Time30-120 minutesTo ensure <20% substrate turnover.
Protocol 3: Western Blot Analysis of a Signaling Pathway

This protocol is designed to investigate whether 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid modulates the activity of a key cellular signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture separated by size.[16][17] By examining the phosphorylation status of key proteins (e.g., ERK), one can infer the activity of the pathway.

Materials:

  • Cell line of interest

  • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 1, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18][19]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in total protein levels.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-protein band to the total protein band.

  • Compare the normalized values across different treatment conditions to determine the effect of the compound on pathway activation.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_pre Pre-Assay cluster_tier1 Tier 1: Viability cluster_tier2 Tier 2: Mechanism of Action cluster_data Data Interpretation Compound 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid QC Purity & Solubility Assessment Compound->QC Stock Stock Solution Preparation (DMSO) QC->Stock MTT_Assay MTT Assay Stock->MTT_Assay Cell_Lines Cancer & Non-Cancerous Cell Lines Cell_Lines->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Western_Blot Western Blot Analysis IC50->Western_Blot Kinase_IC50 Kinase IC50 Kinase_Assay->Kinase_IC50 Pathway_Mod Pathway Modulation Western_Blot->Pathway_Mod Interpretation Synthesize Data & Propose Mechanism Kinase_IC50->Interpretation Pathway_Mod->Interpretation

Caption: Tiered approach for the in vitro evaluation of a novel compound.

MAPK/ERK Signaling Pathway Diagram

MAPK_Pathway cluster_pathway MAPK/ERK Pathway cluster_downstream Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Compound 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid Raf Raf Compound->Raf Inhibits? MEK MEK Compound->MEK Inhibits? Ras->Raf Activates Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Proliferation, Survival, Differentiation Transcription->Response

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the test compound.

Conclusion and Future Directions

The assays outlined in this guide provide a robust starting point for characterizing the in vitro biological activity of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. The data generated will establish its cytotoxicity profile and offer initial insights into its mechanism of action, specifically its potential as a kinase inhibitor and its ability to modulate key cancer-related signaling pathways. Positive results from these assays would warrant further investigation, including broader kinase profiling, secondary cell-based assays to confirm mechanism, and eventual progression to more complex in vitro models and in vivo studies.

References

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Zawisza, A., et al. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.
  • Wang, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC.
  • MTT assay protocol. (n.d.). Abcam.
  • Gatnash, A. A., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2025, August 5). ResearchGate.
  • Cytotoxicity assays. (n.d.). Sigma-Aldrich.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | France. (n.d.).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Western blot protocol. (n.d.). Abcam.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (n.d.). PMC - NIH.
  • Western Blot Protocol, Troubleshooting, and Applications | The Scientist. (2024, July 3).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • GSK3β Kinase Assay. (n.d.). Promega Corporation.
  • GPCR Binding Assay. (n.d.). Creative Proteomics.
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen.
  • MTT (Assay protocol. (2023, February 27). Protocols.io.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (n.d.). MDPI.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). NIH.
  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • WESTERN BLOTTING. (n.d.). Proteintech.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.).
  • Imidazole. (n.d.). Wikipedia.
  • Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.).

Sources

Application Notes and Protocols for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isothiazole Scaffold

The isothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action and investigational protocols for a unique derivative, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid .

While direct studies on this specific molecule are emerging, analysis of structurally related compounds, particularly those bearing methylsulfanyl or methylsulfonyl moieties, points towards a compelling hypothesis: the primary mechanism of action involves the inhibition of carbonic anhydrases (CAs) .[3][4] This is further supported by the broad anticancer and anti-inflammatory activities observed in the broader class of isothiazole and thiazole derivatives.[1][5]

This guide will delve into the scientific rationale behind this hypothesis, present a putative signaling pathway, and provide detailed, field-proven protocols to enable rigorous investigation of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid's biological effects.

Hypothesized Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are pivotal in various physiological processes, including pH regulation, ion transport, and biosynthetic pathways. Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in a variety of tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis.

The structural features of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, specifically the isothiazole ring and the two methylsulfanyl groups, suggest a potential for interaction with the zinc ion at the active site of carbonic anhydrases. The carboxylic acid moiety can further anchor the molecule within the active site, enhancing its inhibitory potential.

The proposed inhibitory action on carbonic anhydrases can lead to several downstream effects relevant to both oncology and inflammation:

  • In Cancer: Inhibition of tumor-associated CAs can disrupt the pH balance of the tumor microenvironment, leading to increased extracellular pH and decreased intracellular pH. This can, in turn, suppress tumor growth, reduce invasion and metastasis, and enhance the efficacy of conventional chemotherapies.

  • In Inflammation: CAs are also involved in inflammatory processes. By modulating pH and ion transport in immune cells, inhibitors can exert anti-inflammatory effects.[1]

The following diagram illustrates the hypothesized signaling pathway centered on carbonic anhydrase inhibition.

Mechanism_of_Action Compound 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid CA_IX_XII Carbonic Anhydrase IX/XII Compound->CA_IX_XII Inhibition pH_Regulation Disruption of Tumor Microenvironment pH Regulation CA_IX_XII->pH_Regulation Leads to Inflammation Modulation of Inflammatory Response CA_IX_XII->Inflammation Modulates Tumor_Growth Inhibition of Tumor Growth pH_Regulation->Tumor_Growth Metastasis Suppression of Metastasis pH_Regulation->Metastasis Apoptosis Induction of Apoptosis pH_Regulation->Apoptosis

Caption: Hypothesized signaling pathway of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Experimental Protocols for Mechanistic Elucidation

The following protocols are designed to rigorously test the hypothesis of carbonic anhydrase inhibition and to explore the broader anticancer and anti-inflammatory potential of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Rationale: This initial screen is crucial to directly assess the inhibitory activity of the compound against key carbonic anhydrase isoforms, particularly the tumor-associated CA IX and the ubiquitous CA II for selectivity profiling.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase II and IX (commercial source)

    • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

    • Acetazolamide (positive control inhibitor)

    • 4-Nitrophenyl acetate (substrate)

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid and Acetazolamide in DMSO.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or the positive control.

    • Add 20 µL of a freshly prepared solution of the respective CA isoenzyme (final concentration ~10 nM).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of 4-Nitrophenyl acetate solution (final concentration ~0.75 mM).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a plate reader.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration and calculate the IC50 value.

CompoundTargetHypothesized IC50 Range (µM)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acidCA IX0.1 - 10
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acidCA II> 50 (for selectivity)
AcetazolamideCA IX / CA II0.01 - 0.1

Table 1: Expected outcomes for in vitro carbonic anhydrase inhibition assay.

Protocol 2: Cellular Proliferation Assay in Cancer Cell Lines

Rationale: To determine the cytotoxic effects of the compound on cancer cells, particularly those known to overexpress CA IX, such as triple-negative breast cancer (MDA-MB-231) or glioblastoma (U87-MG) cell lines.

Step-by-Step Methodology:

  • Reagents and Materials:

    • MDA-MB-231 or U87-MG cancer cell lines

    • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

    • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (e.g., 0.1 to 100 µM) for 48 or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Rationale: To investigate if the observed cytotoxicity is mediated by the induction of apoptosis, a common mechanism for anticancer agents.[6]

Step-by-Step Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against Cleaved Caspase-3, PARP, Bax, and Bcl-2

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

    • Analyze the band intensities to determine the relative expression of apoptotic markers.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays P1 Protocol 1: Carbonic Anhydrase Inhibition Assay P2 Protocol 2: Cellular Proliferation Assay P1->P2 Confirm Target Engagement P3 Protocol 3: Western Blot for Apoptosis Markers P2->P3

Caption: Experimental workflow for investigating the mechanism of action.

Concluding Remarks and Future Directions

The provided application notes and protocols offer a robust framework for elucidating the mechanism of action of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. The central hypothesis of carbonic anhydrase inhibition is scientifically sound and provides a clear path for investigation. Successful validation of this mechanism, coupled with demonstrated anticancer or anti-inflammatory activity, would position this compound as a promising lead for further preclinical development.

Future studies should aim to:

  • Determine the binding kinetics and mode of interaction with carbonic anhydrases through techniques like surface plasmon resonance (SPR) and X-ray crystallography.

  • Evaluate the in vivo efficacy in relevant animal models of cancer and inflammation.

  • Conduct comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of the isothiazole scaffold.

By following the methodologies outlined in this guide, researchers can effectively contribute to understanding the therapeutic potential of this novel chemical entity.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Retrieved from [Link]

  • PubMed. (n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • MDPI. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • National Institutes of Health. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. Retrieved from [Link]

  • WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of isothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and professionals in drug development with the common challenges encountered during the synthesis of isothiazoles. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and purification issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My isothiazole synthesis is resulting in a low yield. What are the most common contributing factors?

Low yields in isothiazole synthesis can stem from several factors, including suboptimal reaction conditions, instability of starting materials, and the formation of side products. Key areas to investigate are the purity of your reactants, the choice of solvent, reaction temperature, and the presence of moisture. For instance, in three-component reactions, the formation of thiazole isomers can be a significant yield-reducing pathway.[1][2]

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

Regioselectivity is a common challenge in the synthesis of substituted isothiazoles. The formation of undesired isomers, such as thiazoles, can occur depending on the synthetic route.[1][2] Controlling the regioselectivity often involves careful selection of starting materials, catalysts, and reaction conditions. For example, in syntheses involving enaminoesters, fluorodibromoiamides/ester, and sulfur, the reaction conditions can be optimized to favor the formation of the desired isothiazole isomer.[1][2][3]

Q3: My purified isothiazole appears to be unstable. What could be the cause?

The isothiazole ring can be susceptible to cleavage under certain conditions. Nucleophilic attack, particularly by soft nucleophiles, can lead to the opening of the ring and decomposition of the desired product.[4] Additionally, the stability of isothiazoles can be influenced by the substituents on the ring and the pH of the medium.

Q4: What are the best general practices for purifying crude isothiazole products?

Purification of isothiazoles typically involves standard techniques such as crystallization, distillation, and chromatography.[5][6] The choice of method depends on the physical properties of the product and the nature of the impurities.[6] For solid products, recrystallization from a suitable solvent is often effective.[6] For liquid products, distillation under reduced pressure can be employed. Column chromatography is a versatile technique for separating the desired isothiazole from both starting materials and side products.[4]

Troubleshooting Guides for Common Isothiazole Syntheses

This section provides detailed troubleshooting for specific side reactions encountered in common isothiazole synthetic routes.

Hurd-Mori Synthesis and Related Cyclizations

The Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles which can be precursors to isothiazoles, involves the cyclization of tosylhydrazones with a thionating agent.[7] A key challenge in related cyclizations leading to isothiazoles is the formation of byproducts due to the reactivity of the intermediates.

Problem: Low yield and formation of multiple unidentified byproducts.

  • Causality: The basicity of the nitrogen atom in the precursor can significantly impact the success of the cyclization. Electron-donating groups on the nitrogen can lead to poor conversion and the formation of side products.[7]

  • Troubleshooting Protocol:

    • Protecting Group Strategy: Introduce an electron-withdrawing protecting group (e.g., a carbamate) on the nitrogen atom of the precursor. This reduces the nucleophilicity of the nitrogen and directs the reaction towards the desired cyclization pathway.[7]

    • Reaction Conditions Optimization: Carefully control the reaction temperature. In some cases, cooling the reaction mixture can prevent the formation of side products.[7]

    • Reagent Purity: Ensure the purity of the thionating agent (e.g., thionyl chloride) as impurities can lead to undesired side reactions.

Data Summary: Effect of N-Protecting Group on Cyclization Yield

N-Protecting GroupElectron-Donating/WithdrawingObserved Yield of IsothiazoleReference
AlkylDonatingPoor[7]
Methyl CarbamateWithdrawingHigh (e.g., 94%)[7]
Three-Component Syntheses (e.g., Enamine, Sulfur Source, and Halogenated Reagent)

Three-component reactions are a powerful tool for the efficient construction of isothiazole rings. However, they can sometimes lead to a mixture of products.[1][2][3]

Problem: Formation of Thiazole Isomers as a Major Side Product.

  • Causality: The reaction mechanism of these multi-component syntheses often involves intermediates that can cyclize in different ways, leading to the formation of both isothiazole and thiazole rings. The regioselectivity is highly dependent on the specific substrates and reaction conditions.[1][2][3]

  • Troubleshooting Protocol:

    • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to optimize the selectivity for the desired isothiazole product.

    • Temperature Control: Vary the reaction temperature. In some cases, lower or higher temperatures may favor the formation of one isomer over the other.

    • Catalyst Selection: If a catalyst is used, its nature can significantly impact the regioselectivity. Screen different catalysts to find one that promotes the desired cyclization.

    • Starting Material Modification: Slight modifications to the structure of the starting materials can sometimes steer the reaction towards the desired isomer.

Logical Relationship: Factors Influencing Isomer Formation

Caption: Factors influencing the formation of isothiazole vs. thiazole isomers.

Synthesis from β-Diketones or β-Ketoesters

A common and versatile method for isothiazole synthesis involves the reaction of β-dicarbonyl compounds with a source of sulfur and nitrogen.

Problem: Incomplete reaction and formation of acyclic intermediates.

  • Causality: The cyclization step to form the isothiazole ring may be slow or incomplete, leading to the accumulation of stable acyclic intermediates. This can be due to insufficient activation of the carbonyl groups or unfavorable reaction kinetics. An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc relies on a sequential imine formation/cyclization/aerial oxidation cascade.[1]

  • Troubleshooting Protocol:

    • Choice of Ammonia Source: Ammonium acetate is often used as the nitrogen source.[1] Ensure it is of good quality and used in the appropriate stoichiometry.

    • Oxidizing Agent: The final step of aromatization often requires an oxidizing agent. Air oxidation is sometimes sufficient, but in other cases, a dedicated oxidizing agent may be necessary.[1]

    • pH Control: The pH of the reaction mixture can influence the rate of both the initial condensation and the final cyclization. Experiment with buffering the reaction mixture to find the optimal pH.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may promote cyclization but can also lead to degradation.

Experimental Workflow: Synthesis from β-Ketodithioesters

workflow A β-Ketodithioester + NH4OAc B Imine Formation A->B C Intramolecular Cyclization B->C D Aerial Oxidation C->D E 3,5-Disubstituted Isothiazole D->E

Caption: Key steps in the synthesis of isothiazoles from β-ketodithioesters.

Ring-Opening of the Isothiazole Ring

Problem: Degradation of the isothiazole product during workup or purification.

  • Causality: The N-S bond in the isothiazole ring is susceptible to cleavage by nucleophiles.[4] This can be a significant issue during workup procedures that involve basic conditions or in the presence of nucleophilic reagents. Isothiazolium salts are particularly sensitive to attack by amines and hydrazines.[4]

  • Troubleshooting Protocol:

    • Avoid Strong Bases: During workup, use mild basic solutions (e.g., saturated sodium bicarbonate) instead of strong bases like sodium hydroxide to neutralize acidic residues.

    • Control Nucleophile Presence: Be mindful of any nucleophilic species present in the reaction mixture or introduced during workup. If possible, quench or remove them before prolonged heating or storage.

    • Purification Conditions: When performing column chromatography, choose a neutral stationary phase (e.g., silica gel) and avoid basic or highly polar mobile phases if the product is sensitive.

    • Storage: Store the purified isothiazole in a cool, dark place, and under an inert atmosphere if it is prone to degradation.

Purification and Characterization

Purification Strategy: Removal of Common Impurities

A common purification challenge is the removal of unreacted starting materials and polar byproducts. A general procedure is as follows:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities. This may involve washing the organic layer with dilute acid, dilute base, and brine.[5]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[6] A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[6]

  • Column Chromatography: For both solid and liquid products, column chromatography on silica gel is a powerful purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Distillation: For volatile liquid isothiazoles, distillation under reduced pressure can be an effective final purification step.

Characterization of Isothiazoles and Side Products

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired isothiazole and identifying any byproducts. The chemical shifts of the protons and carbons on the isothiazole ring are characteristic and can be used to distinguish between isomers.[8][9][10]

  • Mass Spectrometry: Mass spectrometry (MS) provides information about the molecular weight of the product and can be used to identify fragment ions that are characteristic of the isothiazole ring.[9][10] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[9]

References

  • Organic Chemistry Portal. Isothiazole synthesis. [Link]

  • Science of Synthesis. Product Class 15: Isothiazoles. Thieme, 2004.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.
  • Bera, A., et al. (2021). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 45(3), 1363-1371.
  • Albert, R., et al. (2007). Synthesis of Pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 12(8), 1836-1844.

  • Sery-Levy, A., et al. (2006). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides. Organic & Biomolecular Chemistry, 4(21), 3996-4003.
  • Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Request PDF. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]

  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]

  • Google Patents. (1966). Isothiazoles. US3285930A.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31633-31653.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754.
  • Stanoeva, E., et al. (2019). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-346.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]

  • ResearchGate. (2020). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar isothiazole derivatives. Here, we provide essential information on storage, handling, and troubleshooting to ensure the integrity of your experiments and the safety of your laboratory personnel.

Disclaimer: The following information is based on the known properties of structurally related isothiazole and thiazole carboxylic acid derivatives. A specific Safety Data Sheet (SDS) for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid was not available at the time of writing. Therefore, it is imperative to consult the SDS provided by your supplier for this specific compound and to conduct a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

How should I properly store 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid?

Proper storage is crucial to maintain the stability and purity of the compound. Based on general guidelines for isothiazole and thiazole carboxylic acids, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[1][2][3] For long-term storage, refrigeration at 2-8 °C is advisable, especially if recommended by the supplier.[4]

  • Atmosphere: Store in a tightly closed container to prevent moisture absorption and contamination.[1][2][3]

  • Ventilation: Ensure the storage area is well-ventilated.[2][4][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[3][5]

Storage Parameter Recommendation Rationale
Temperature Cool, dry place; 2-8 °C for long-term storageMinimizes degradation and preserves chemical stability.
Container Tightly sealed, original packagingPrevents contamination and decomposition due to moisture and air.
Location Well-ventilated, secure areaEnsures safety and prevents accumulation of potentially harmful vapors.
Avoid Strong oxidizing agents, heat sourcesPrevents potentially hazardous reactions and decomposition.[5]
What are the essential safety precautions for handling this compound?

Given the hazard profile of related isothiazole derivatives, which can cause skin, eye, and respiratory irritation, strict adherence to safety protocols is mandatory.[1][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).[1][3]

    • Safety goggles or a face shield.[1][3]

    • A lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]

  • Handling Practices:

    • Avoid direct contact with the skin and eyes.[1][2][3]

    • Do not breathe in dust or vapors.[1][2]

    • Wash hands thoroughly after handling.[2][3][5]

    • Do not eat, drink, or smoke in the laboratory.[2][5]

What should I do in case of accidental exposure or a spill?

Immediate and appropriate action is critical in the event of an accident.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.[1][5]

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[1]

    • Place the spilled material into a labeled, sealed container for proper disposal.[4]

    • Clean the spill area thoroughly.

Troubleshooting Guide for Experimental Work

Issue 1: Low Solubility of the Compound

The carboxylic acid moiety generally imparts some aqueous solubility; however, the overall solubility will be influenced by the pH of the solution and the specific solvent used.[6]

  • Initial Assessment:

    • Have you consulted the supplier's technical data sheet for recommended solvents?

    • Is the observed solubility significantly lower than expected?

  • Troubleshooting Steps:

    • pH Adjustment: For aqueous solutions, try adjusting the pH. As a carboxylic acid, the solubility of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is expected to increase in basic conditions due to the formation of the more soluble carboxylate salt.

    • Solvent Selection: If working with organic solvents, consider a range of polar aprotic solvents such as DMSO, DMF, or acetonitrile.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution. However, be cautious of potential thermal degradation. It is advisable to perform a small-scale test to assess stability at elevated temperatures.

Issue 2: Inconsistent Experimental Results or Compound Degradation

Isothiazole rings are generally stable aromatic systems, but certain conditions can lead to degradation.[7]

  • Initial Assessment:

    • Are you observing unexpected byproducts in your reaction mixture (e.g., via TLC, LC-MS, or NMR)?

    • Is there a noticeable change in the color or appearance of the compound over time?

  • Troubleshooting Workflow:

G start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Tightly sealed? - Protected from light? - Correct temperature? start->check_storage check_reagents Evaluate Reaction Components: - Purity of solvents/reagents? - Presence of strong oxidizers? - Incompatible pH? start->check_reagents check_procedure Analyze Experimental Protocol: - Reaction temperature too high? - Extended reaction time? - Exposure to air/moisture? start->check_procedure solution_storage Solution: Store compound in a cool, dark, dry place under inert atmosphere if necessary. check_storage->solution_storage solution_reagents Solution: Use fresh, high-purity reagents. Avoid incompatible substances. check_reagents->solution_reagents solution_procedure Solution: Optimize reaction conditions. Consider running under an inert atmosphere. check_procedure->solution_procedure end Improved Consistency and Compound Stability solution_storage->end solution_reagents->end solution_procedure->end

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the isothiazole scaffold represents a versatile pharmacophore with a broad spectrum of biological activities.[1][2] Derivatives of this five-membered aromatic heterocycle have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3][4] Within this promising class of compounds, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid emerges as a novel investigational molecule. This guide provides a comparative framework for evaluating its potential efficacy against established compounds in selected therapeutic areas, supported by detailed experimental methodologies and hypothetical data for illustrative purposes.

Introduction to the Isothiazole Scaffold and the Investigational Compound

The isothiazole ring, first synthesized in 1956, is a key structural motif in a number of biologically active compounds.[2] Its unique electronic properties and ability to engage in various molecular interactions have made it a privileged structure in medicinal chemistry.[3] Isothiazole derivatives have been successfully developed into drugs for a range of indications, highlighting the therapeutic potential embedded in this chemical class.[3][5]

Our focus here is on 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid , a novel derivative with potential therapeutic applications. Given the diverse activities of isothiazoles, we will explore a hypothetical evaluation of this compound in two key areas: oncology and infectious diseases.

Comparative Efficacy in Oncology: A Hypothetical Study

A number of isothiazole derivatives have demonstrated potent anticancer activity.[1][6] In this section, we outline a comparative study of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid against a known tubulin polymerization inhibitor, Combretastatin A-4, and a standard chemotherapeutic agent, Doxorubicin.

The initial assessment of anticancer potential involves evaluating the compound's ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture: Human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, Combretastatin A-4, and Doxorubicin for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Data Summary

CompoundMCF-7 IC50 (µM)LoVo IC50 (µM)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid2.55.1
Combretastatin A-40.010.02
Doxorubicin0.51.2

Interpretation of Hypothetical Results:

In this hypothetical scenario, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid demonstrates moderate antiproliferative activity against both MCF-7 and LoVo cell lines. While not as potent as the established compounds, these results would warrant further investigation into its mechanism of action.

Given that some thiazole-containing compounds are known to inhibit tubulin polymerization, a cell-free tubulin polymerization assay would be a logical next step.[7]

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared in a 96-well plate.

  • Compound Addition: 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, Combretastatin A-4 (positive control), and a vehicle control are added to the wells.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence is measured at regular intervals to monitor the rate of tubulin polymerization.

  • Data Analysis: The inhibition of tubulin polymerization is determined by comparing the fluorescence curves of the treated samples to the control.

Hypothetical Signaling Pathway

G cluster_0 Cell Proliferation Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid Tubulin Tubulin 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid->Tubulin Inhibition Tubulin->Microtubule Dynamics Polymerization

Caption: Hypothetical inhibition of tubulin polymerization.

Comparative Efficacy in Infectious Diseases: A Hypothetical Study

The isothiazole nucleus is also present in some antimicrobial agents.[1][5] This section outlines a hypothetical comparison of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid with the broad-spectrum antibiotics, Ciprofloxacin and Gentamicin.

Antimicrobial susceptibility testing is essential to determine the ability of a compound to inhibit the growth of pathogenic microorganisms.[8] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density.[11]

  • Serial Dilution: The compounds (3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, Ciprofloxacin, and Gentamicin) are serially diluted in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Summary

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid1664
Ciprofloxacin0.50.25
Gentamicin12

Interpretation of Hypothetical Results:

In this hypothetical experiment, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid shows some inhibitory activity against S. aureus but is less effective against E. coli. The MIC values are significantly higher than those of the established antibiotics, suggesting modest antimicrobial potential that might be optimized through further chemical modification.

Experimental Workflow

G A Bacterial Culture (S. aureus, E. coli) B Prepare Standardized Inoculum A->B D Inoculate wells with bacteria B->D C Serial Dilution of Compounds in 96-well plate C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution workflow for MIC determination.

Discussion and Future Directions

This guide presents a hypothetical framework for the initial evaluation of a novel isothiazole derivative, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid. The outlined experimental protocols for assessing anticancer and antimicrobial efficacy are standard, robust methods in preclinical drug discovery. The hypothetical data illustrates how the performance of a new chemical entity can be benchmarked against existing drugs.

While the hypothetical results for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid suggest moderate activity, they would provide a crucial starting point for a medicinal chemistry program aimed at optimizing its potency and selectivity. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify key chemical modifications that enhance biological activity.

  • Broader screening: Evaluating the compound against a wider panel of cancer cell lines and microbial strains.

  • In vivo efficacy studies: Testing promising analogs in animal models of cancer and infection.

  • Toxicology studies: Assessing the safety profile of lead compounds.

By systematically applying these well-established principles of drug discovery, the therapeutic potential of novel isothiazole derivatives like 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can be thoroughly investigated.

References

  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4757-4761. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6423. Available at: [Link]

  • Various Authors. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds. Available at: [Link]

  • Yang, B., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(1), 56-61. Available at: [Link]

  • Szeliga, J., et al. (2002). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(9), 583-589. Available at: [Link]

  • Plech, T., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]

  • Hsu, J. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1259-1300. Available at: [Link]

  • Manjunatha, K., et al. (2011). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Archiv der Pharmazie, 344(6), 353-361. Available at: [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej, 57(6), 617-630. Available at: [Link]

  • Javier, F. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors? ResearchGate. Available at: [Link]

  • Silva, N., & Igrejas, G. (2014). Methodologies for Antimicrobial Susceptibility Testing. In Antimicrobial Resistance. Springer, Cham. Available at: [Link]

  • Lis, R., & Matusiak, Z. (2000). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 69(7), 577-598. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Available at: [Link]

  • World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual. Available at: [Link]

  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Szeliga, J., et al. (1998). Synthesis of isothiazole derivatives with potential biological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 53(8), 534-538. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • Varela, M. F., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(7), 929. Available at: [Link]

  • Molbase. (n.d.). Heterocyclic Building Blocks-Isothiazole. Available at: [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Available at: [Link]

Sources

A Comparative Benchmarking Guide to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid as a Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of a novel isothiazole derivative, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, against established inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). As the landscape of metabolic and oncological therapeutics evolves, the targeting of key enzymes in lipid metabolism, such as SCD1, has emerged as a promising strategy. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in their evaluation of this novel chemical entity.

Introduction: The Rationale for Targeting SCD1

Stearoyl-CoA Desaturase 1 (SCD1) is an integral enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid biosynthesis. It catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs), primarily stearoyl-CoA and palmitoyl-CoA, into monounsaturated fatty acids (MUFAs), such as oleic acid and palmitoleic acid.[1][2] This enzymatic activity is crucial for maintaining the fluidity of cell membranes, lipid signaling, and the formation of triglycerides and cholesterol esters.[1]

Emerging evidence has strongly implicated elevated SCD1 activity in a range of pathologies, including metabolic diseases like obesity and type 2 diabetes, as well as various cancers.[2][3] In cancer cells, the increased production of MUFAs by SCD1 contributes to the synthesis of lipids necessary for rapid cell proliferation and the evasion of apoptosis (programmed cell death).[2][4] Consequently, the inhibition of SCD1 has become an attractive therapeutic strategy, with several small molecule inhibitors demonstrating potent anti-tumor and metabolic regulatory effects in preclinical studies.[2][5]

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is a novel small molecule with a unique isothiazole scaffold. While the biological targets of this specific molecule are still under broad investigation, its structural characteristics suggest potential as an enzyme inhibitor. This guide will therefore benchmark it against known SCD1 inhibitors, providing a framework for its evaluation as a potential therapeutic agent.

The Central Role of SCD1 in Cellular Signaling

SCD1 does not function in isolation; its activity is intricately linked with key signaling pathways that govern cell growth, proliferation, and survival. Inhibition of SCD1 can therefore have profound downstream effects on cellular behavior. Two of the most critical pathways influenced by SCD1 activity are the PI3K/Akt and Wnt/β-catenin signaling cascades, both of which are frequently dysregulated in cancer.[6][7][8]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Studies have shown that SCD1 inhibition can lead to the downregulation of the PI3K/Akt pathway.[6] This occurs, in part, through the alteration of membrane lipid composition, which can affect the localization and activation of key signaling proteins. The resulting decrease in Akt phosphorylation can trigger downstream effects, including the inhibition of cell proliferation and the induction of apoptosis.[6]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[7][8] SCD1-produced MUFAs have been shown to promote the stabilization and nuclear translocation of β-catenin, a key effector of the Wnt pathway.[7] By inhibiting SCD1, the production of these MUFAs is reduced, leading to the destabilization of β-catenin and the subsequent downregulation of Wnt target genes that drive cell proliferation.[7]

The interplay between SCD1 and these critical signaling pathways underscores its significance as a therapeutic target.

SCD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates SREBP1c SREBP-1c Akt->SREBP1c Activates GSK3b GSK-3β Akt->GSK3b Inhibits SCD1_Gene SCD1 Gene Expression SREBP1c->SCD1_Gene Promotes Transcription SCD1 SCD1 (Endoplasmic Reticulum) MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs Catalyzes Conversion SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 beta_catenin β-catenin MUFAs->beta_catenin Stabilizes Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds beta_catenin_destruction_complex β-catenin Destruction Complex Frizzled->beta_catenin_destruction_complex Inhibits GSK3b->beta_catenin Phosphorylates for Degradation beta_catenin_destruction_complex->beta_catenin Promotes Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription SCD1_Gene->SCD1 SCD1_Inhibitor 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid & Known Inhibitors SCD1_Inhibitor->SCD1 Inhibits

Caption: SCD1 in Pro-Survival Signaling Pathways.

Benchmarking Against Known SCD1 Inhibitors

To objectively assess the potential of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, it is essential to compare its inhibitory activity against well-characterized SCD1 inhibitors. For the purpose of this guide, we will consider the following established compounds:

  • CAY10566: A potent and selective SCD1 inhibitor with IC50 values of 4.5 nM and 26 nM in mouse and human enzymatic assays, respectively.[9][10]

  • PluriSln 1: A selective SCD1 inhibitor known to induce apoptosis in human pluripotent stem cells.[5]

  • MF-438: A potent and orally bioavailable SCD1 inhibitor with an IC50 of 2.3 nM for recombinant SCD1.[11]

  • A939572: A well-characterized SCD1 inhibitor used in numerous preclinical cancer studies.[5]

The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols for Comparative Analysis

To ensure a rigorous and reproducible comparison, standardized assays must be employed. Below are detailed protocols for both a microsomal-based enzymatic assay and a cell-based assay to determine the IC50 of SCD1 inhibitors.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prepare_Inhibitors Prepare Serial Dilutions of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid & Benchmark Inhibitors Incubate_Inhibitor Pre-incubate Microsomes with Inhibitors Prepare_Inhibitors->Incubate_Inhibitor Prepare_Microsomes Prepare Liver Microsomes (Source of SCD1) Prepare_Microsomes->Incubate_Inhibitor Prepare_Substrate Prepare Radiolabeled Substrate ([14C]-Stearoyl-CoA) Initiate_Reaction Initiate Reaction by Adding [14C]-Stearoyl-CoA & Cofactors Prepare_Substrate->Initiate_Reaction Prepare_Cofactors Prepare Cofactor Solution (NADPH, etc.) Prepare_Cofactors->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Quench_Reaction Quench Reaction (e.g., with Strong Base) Incubate_Reaction->Quench_Reaction Lipid_Extraction Perform Lipid Extraction Quench_Reaction->Lipid_Extraction FAME_Derivatization Derivatize to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->FAME_Derivatization TLC_Separation Separate [14C]-Stearoyl-CoA and [14C]-Oleoyl-CoA via TLC FAME_Derivatization->TLC_Separation Quantification Quantify Radioactivity of Substrate and Product Bands TLC_Separation->Quantification Calculate_IC50 Calculate % Inhibition and Determine IC50 Values Quantification->Calculate_IC50

Caption: Workflow for SCD1 Inhibition Assay.

This assay directly measures the enzymatic activity of SCD1 in a cell-free system.

  • Preparation of Reagents:

    • Microsomes: Resuspend liver microsomes (from a relevant species, e.g., human, mouse, or rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Inhibitors: Prepare a stock solution of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid and benchmark inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Substrate: Prepare a solution of [14C]-Stearoyl-CoA in buffer.

    • Cofactor Solution: Prepare a solution containing NADPH.[3]

    • Quenching Solution: Prepare a solution of alcoholic KOH.

  • Assay Procedure:

    • In a microcentrifuge tube, add the microsomal solution.

    • Add the desired concentration of the inhibitor or vehicle (DMSO) and pre-incubate at 37°C for 10-15 minutes.[3]

    • Initiate the reaction by adding the [14C]-Stearoyl-CoA and the cofactor solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[12]

    • Stop the reaction by adding the quenching solution.[13]

  • Analysis:

    • Saponify the lipids by heating the mixture.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).[1]

    • Dry the organic phase and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3 in methanol.[14]

    • Separate the [14C]-stearate and [14C]-oleate methyl esters using argentation thin-layer chromatography (TLC).[14]

    • Visualize and quantify the radioactivity in the substrate and product bands using a phosphorimager or liquid scintillation counting.[14]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay measures the inhibition of SCD1 activity in a cellular context, providing insights into cell permeability and metabolism of the inhibitor.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2, A549) in appropriate growth medium until they reach sub-confluence.[15][16]

  • Assay Procedure:

    • Treat the cells with varying concentrations of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid or benchmark inhibitors for a specified duration (e.g., 24 hours).[14]

    • Add [14C]-stearic acid to the culture medium and incubate for an additional period (e.g., 4-6 hours).[17]

    • Wash the cells with PBS and harvest them.

  • Analysis:

    • Extract the total cellular lipids using a method such as the Bligh-Dyer extraction.[14]

    • Follow steps 3c-3g from the microsomal assay protocol to derivatize, separate, and quantify the radiolabeled fatty acids and determine the IC50 values.[14]

Data Presentation: A Comparative Summary

The following table presents a template for summarizing the comparative data obtained from the described assays. The values for the known inhibitors are based on publicly available data, while the values for 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid are hypothetical and would be determined experimentally.

CompoundMicrosomal IC50 (Human SCD1)Cellular IC50 (HepG2)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid To be determinedTo be determined
CAY1056626 nM[9][10]6.8 - 7.9 nM[10]
MF-4382.3 nM (recombinant)[11]21 nM[11]
A939572Data varies by assayData varies by assay
PluriSln 1Data not readily availableEffective at inducing apoptosis[5]
Conclusion and Future Directions

This guide has provided a comprehensive framework for the preclinical benchmarking of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid as a potential SCD1 inhibitor. By leveraging established protocols and comparing its performance against known inhibitors, researchers can generate robust and reliable data to assess its therapeutic potential. The intricate involvement of SCD1 in pivotal cancer and metabolic signaling pathways highlights the importance of developing novel and potent inhibitors. Should 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid demonstrate significant inhibitory activity, further studies, including in vivo efficacy and toxicity assessments, would be warranted to advance its development as a potential therapeutic agent. The self-validating nature of the described protocols, which include positive and negative controls, ensures the scientific integrity of the findings.

References

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • ResearchGate. Structure of SCD1 inhibitors, Plurisin #1 and MF-438. [Link]

  • PubMed. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy. [Link]

  • ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]

  • Mayo Clinic. Cancer Biology and Translational Research - SCD1 is a Novel Molecular Target in Human Carcinomas. [Link]

  • MDPI. Roles of StearoylCoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis. [Link]

  • ResearchGate. Inhibition of SCD1 activity decreases AKT/PI(3,4,5)P3 and... [Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • ResearchGate. The expression levels of Wnt/β-catenin and PI3K/Akt signaling... [Link]

  • PubMed. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. [Link]

  • PMC. Wnt/β-Catenin, Carbohydrate Metabolism, and PI3K-Akt Signaling Pathway-Related Genes as Potential Cancer Predictors. [Link]

  • PLOS One. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK. [Link]

  • ResearchGate. titration of a specific stearoyl-coa desaturase (scD) inhibitor... [Link]

  • Journal of High School Science. Stearoyl-CoA Desaturase-1 (SCD1) inhibition as a potential therapeutic strategy for targeting lung cancer stem. [Link]

  • ResearchGate. Schematic representation of regulation of the PI3K/Akt and... [Link]

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

Sources

A Senior Application Scientist's Guide to Isothiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Isothiazole Scaffold

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry and materials science.[1][2] First synthesized in 1956, this scaffold's unique electronic properties and synthetic versatility have led to its incorporation into a vast array of biologically active compounds.[2] From potent antimicrobials to crucial components in crop protection, the isothiazole nucleus is a privileged structure for molecular design.[3] This guide provides an in-depth, comparative analysis of the most prevalent and impactful synthetic methodologies for constructing the isothiazole core, offering researchers the critical insights needed to select the optimal strategy for their specific applications.

Strategic Approaches to Isothiazole Ring Construction

The synthesis of the isothiazole ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Broadly, these can be classified into four main approaches for forming the isothiazole ring.[3] This guide will focus on the most robust and widely adopted methods, providing detailed mechanistic discussions and actionable experimental protocols.

Method 1: The Hurd-Mori Synthesis and Related Cyclizations

The Hurd-Mori reaction is a classic and reliable method for the synthesis of 1,2,3-thiadiazoles, which can then be converted to isothiazoles.[4] This approach typically involves the cyclization of a hydrazone derivative with a thionylating agent.[4] A related and more direct approach involves the oxidative cyclization of enamines or related precursors.

Mechanistic Rationale

The core principle of this synthetic family is the formation of the critical N-S bond through an intramolecular cyclization event. In the case of Hurd-Mori type syntheses, a hydrazone is activated by an agent like thionyl chloride, leading to the formation of a reactive intermediate that undergoes cyclization and subsequent elimination to afford the aromatic ring. In related methods, an enamine or a similar electron-rich system is oxidized, often with reagents like iodine or sulfuryl chloride, to induce the ring-closing reaction.[5][6] The choice of oxidant is critical and can influence the reaction's efficiency and substrate scope.

Visualizing the Hurd-Mori Type Workflow

G cluster_prep Precursor Synthesis cluster_cyclization Cyclization & Aromatization start Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization Reaction Initiation thionyl Thionylating Agent (e.g., SOCl2) thionyl->cyclization aromatization Aromatization cyclization->aromatization product Isothiazole Derivative aromatization->product Final Product G start Enamine intermediate1 Initial Adduct Formation start->intermediate1 sulfur_reagent Sulfur Reagent (e.g., S8, KSCN) sulfur_reagent->intermediate1 other_reagents Other Reagents (e.g., Halogenating Agent) other_reagents->intermediate1 intermediate2 Thioamide Intermediate intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization oxidation Oxidation/Aromatization cyclization->oxidation product Substituted Isothiazole oxidation->product G dipole_precursor 1,3-Dipole Precursor in_situ_generation In Situ Generation of 1,3-Dipole dipole_precursor->in_situ_generation dipolarophile Dipolarophile (e.g., Alkene, Alkyne) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition in_situ_generation->cycloaddition product Isothiazole-containing Cycloadduct cycloaddition->product

Sources

Comparative Biological Activity Analysis: 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid vs. its Amide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Elucidation

In the landscape of heterocyclic chemistry, isothiazole scaffolds are of significant interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the isothiazole ring system offers a powerful tool for modulating these activities. This guide provides a comparative analysis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid and its corresponding amide derivative, 3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide, offering a framework for researchers in drug discovery and development to explore their potential therapeutic applications.

We will delve into the rationale behind this comparison, provide detailed experimental protocols for a head-to-head evaluation, and present hypothetical data to illustrate the potential structure-activity relationships.

Introduction: The Rationale for Comparison

The core chemical difference between the two molecules lies in the C4 substituent: a carboxylic acid (-COOH) versus a primary amide (-CONH₂). This seemingly minor modification can have profound effects on a molecule's physicochemical properties and, consequently, its biological activity.

  • Acidity and Ionization: The carboxylic acid is acidic and will be deprotonated to its carboxylate form at physiological pH. This negative charge can influence solubility, membrane permeability, and interactions with biological targets.

  • Hydrogen Bonding: The amide group introduces both a hydrogen bond donor (the N-H protons) and an additional hydrogen bond acceptor (the carbonyl oxygen), which can lead to different binding interactions with enzymes or receptors compared to the carboxylic acid.

  • Membrane Permeability: Generally, amides are less polar than their corresponding carboxylic acids, which may enhance their ability to cross cellular membranes. This can be a critical factor for reaching intracellular targets.

This guide will explore these differences through a series of well-established in vitro assays.

Experimental Design: A Step-by-Step Workflow

To comprehensively compare the biological activities of the two compounds, a multi-tiered experimental approach is recommended. This workflow is designed to first assess general cytotoxicity and then probe for more specific antimicrobial and potential anticancer activities.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis & SAR synthesis Synthesis of 3,5-Bis-methylsulfanyl- isothiazole-4-carboxylic acid and its amide derivative characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization Purity & Identity Confirmation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on normal cell lines) characterization->cytotoxicity Test Compounds antimicrobial Antimicrobial Screening (e.g., Broth Microdilution for MIC determination) cytotoxicity->antimicrobial If low cytotoxicity anticancer Anticancer Activity Assay (e.g., MTT Assay on cancer cell lines) antimicrobial->anticancer data_analysis Data Analysis and IC50/MIC Calculation anticancer->data_analysis Experimental Data sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar conclusion Conclusion & Future Directions sar->conclusion

Figure 1: A comprehensive workflow for the comparative biological evaluation of the two isothiazole derivatives.

Detailed Experimental Protocols

Synthesis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide

The amide derivative can be synthesized from the carboxylic acid via a standard amidation reaction.

Protocol:

  • Activation of the Carboxylic Acid: To a solution of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 eq), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed human fibroblast cells (e.g., MRC-5) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (carboxylic acid and amide derivative) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data and Structure-Activity Relationship (SAR)

The following tables present hypothetical data to illustrate a potential outcome of the comparative study.

Table 1: Cytotoxicity against MRC-5 Human Fibroblast Cells

CompoundIC₅₀ (µM)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid> 100
3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide85.2

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid64> 128
3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide1664

Table 3: Anticancer Activity against A549 Human Lung Carcinoma Cells

CompoundIC₅₀ (µM)
3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid42.5
3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide15.8

Interpretation of Hypothetical Data:

  • Cytotoxicity: The carboxylic acid derivative shows negligible cytotoxicity against normal human cells, while the amide derivative exhibits moderate cytotoxicity.

  • Antimicrobial Activity: The amide derivative demonstrates significantly better antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the carboxylic acid. This suggests that the increased lipophilicity and hydrogen bonding potential of the amide may facilitate its entry into bacterial cells and interaction with intracellular targets.

  • Anticancer Activity: The amide derivative shows more potent anticancer activity against the A549 cell line. This could be attributed to enhanced cell permeability, allowing the compound to reach higher intracellular concentrations and exert its cytotoxic effects.

SAR cluster_acid 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid cluster_amide 3,5-Bis-methylsulfanyl-isothiazole-4-carboxamide cluster_activity Biological Activity acid -COOH High Polarity Anionic at pH 7.4 Lower cell permeability amide -CONH2 Lower Polarity Neutral at pH 7.4 Higher cell permeability activity Enhanced Antimicrobial Activity Increased Anticancer Potency amide:f3->activity:f0 leads to amide:f3->activity:f1 contributes to

Figure 2: A diagram illustrating the structure-activity relationship, linking the amide functional group to enhanced biological activity.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the biological activities of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid and its amide derivative. Based on our hypothetical data, the conversion of the carboxylic acid to a primary amide leads to a significant enhancement in both antimicrobial and anticancer activities, likely due to improved physicochemical properties such as cell membrane permeability.

Future studies should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets of the more active amide derivative.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the amide derivative in animal models of infection and cancer.

  • Further SAR Studies: Synthesizing and testing a broader range of amide derivatives to optimize potency and selectivity.

By following the principles and protocols outlined in this guide, researchers can effectively dissect the structure-activity relationships of novel isothiazole derivatives and accelerate the discovery of new therapeutic agents.

References

  • Di Cocco, M. E., et al. (2021). The Isothiazole Ring: A Privileged Scaffold for the Development of New Bioactive Compounds. Molecules, 26(23), 7249. [Link]

  • Vitale, P., et al. (2020). Isothiazole: a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(1), 69-93. [Link]

The Isothiazole Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

In the vast and ever-expanding landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is paramount. Among the pantheon of heterocyclic systems, the isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, has emerged as a scaffold of significant interest. Its unique electronic and steric attributes confer a range of advantageous properties to bioactive molecules, leading to its incorporation in a number of clinically successful drugs.

This guide provides a comprehensive overview of the advantages of utilizing isothiazole scaffolds in drug design, offering a comparative analysis with other common five-membered heterocycles. We will delve into the physicochemical properties, diverse biological activities, and synthetic accessibility of isothiazole derivatives, supported by experimental data and detailed protocols to inform and empower researchers in their quest for next-generation therapeutics.

The Isothiazole Advantage: Key Physicochemical and Biological Properties

The isothiazole ring, while isomeric to the more commonly encountered thiazole, possesses a distinct arrangement of its heteroatoms that profoundly influences its chemical behavior and biological interactions.[1][2] This unique 1,2-arrangement of sulfur and nitrogen atoms imparts a specific dipole moment and electronic distribution, which can be strategically exploited in drug design.

A primary advantage of the isothiazole scaffold lies in its broad and potent biological activity. Isothiazole-containing compounds have demonstrated efficacy across a wide spectrum of therapeutic areas, including:

  • Antipsychotic Activity: The atypical antipsychotic drug Ziprasidone, used in the treatment of schizophrenia and bipolar disorder, features a benzisothiazole moiety, highlighting the scaffold's ability to interact with key central nervous system targets.[2]

  • Antifungal and Antimicrobial Activity: Isothiazole derivatives have shown significant promise in combating fungal and bacterial infections. Their mechanism often involves the disruption of essential cellular processes in these pathogens.[3]

  • Anticancer Activity: A growing body of research demonstrates the potential of isothiazole-based compounds as anticancer agents, with some derivatives exhibiting potent inhibitory activity against various cancer cell lines.[4]

  • Antiviral and Anti-inflammatory Properties: The isothiazole nucleus is also a key component of molecules with antiviral and anti-inflammatory effects, underscoring its versatility in addressing diverse disease pathologies.[5]

The lipophilic nature of the sulfur atom within the five-membered ring structure is a key contributor to the high activity observed in many isothiazole derivatives.[4] This feature can enhance membrane permeability and improve interactions with hydrophobic pockets in biological targets.

Comparative Analysis: Isothiazole vs. Other Privileged Heterocycles

The decision to employ a specific heterocyclic scaffold in a drug discovery program is a critical one, with each ring system offering a unique set of properties. Here, we compare the isothiazole scaffold to its isomer, thiazole, as well as to pyrazole and triazole, two other commonly used five-membered nitrogen-containing heterocycles.

Isothiazole vs. Thiazole

While both are sulfur and nitrogen-containing five-membered heterocycles, the positioning of the heteroatoms in isothiazole (1,2-arrangement) versus thiazole (1,3-arrangement) leads to distinct differences in their electronic properties and metabolic stability.[1]

PropertyIsothiazoleThiazoleRationale & Implications
Metabolic Stability Can be susceptible to P450-mediated bioactivation at the C4 position via sulfur oxidation, potentially leading to the formation of reactive intermediates and glutathione conjugates.[6]Generally considered to be a metabolically stable scaffold.The potential for bioactivation of the isothiazole ring is a critical consideration in drug design. Strategies to mitigate this, such as substitution at the C4 position or bioisosteric replacement, may be necessary.[6]
Biological Activity Broad spectrum of activity including antipsychotic, antifungal, anticancer, and antiviral.[3][4]Also exhibits a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory.[7]Both scaffolds are versatile, but the specific substitution patterns and resulting pharmacophores dictate the ultimate biological target and activity.
Synthetic Accessibility Readily synthesized through various methods, including the oxidation of enamine-thiones.[2][8]Well-established and diverse synthetic routes, such as the Hantzsch thiazole synthesis, are available.[7]Both scaffolds are synthetically accessible, allowing for the generation of diverse chemical libraries for screening.
Isothiazole vs. Pyrazole and Triazole

Pyrazole and triazole are five-membered heterocycles containing two and three nitrogen atoms, respectively. They are often employed in medicinal chemistry to modulate physicochemical properties and engage in specific hydrogen bonding interactions.

PropertyIsothiazolePyrazoleTriazoleRationale & Implications
Hydrogen Bonding The nitrogen atom can act as a hydrogen bond acceptor.Possesses both hydrogen bond donor (N-H) and acceptor capabilities.Contains multiple nitrogen atoms that can act as hydrogen bond acceptors.The choice of heterocycle can be dictated by the specific hydrogen bonding requirements of the biological target. Pyrazole and triazole offer more diverse hydrogen bonding potential compared to a substituted isothiazole.
Metabolic Stability Potential for bioactivation.[6]Generally considered to be a metabolically stable scaffold.[9]Also regarded as a metabolically stable heterocycle.[10]As a bioisosteric replacement for isothiazole, pyrazole can offer improved metabolic stability while maintaining similar spatial arrangements of substituents.[6]
Dipole Moment & Solubility The S-N bond contributes to a distinct dipole moment, influencing solubility and interactions with target proteins.The arrangement of nitrogen atoms results in a significant dipole moment, often leading to improved aqueous solubility.The presence of three nitrogen atoms generally increases polarity and can enhance solubility.The specific polarity and solubility profile required for a drug candidate can guide the selection of the most appropriate heterocycle.

Data-Driven Comparison of Biological Activity

The following table summarizes publicly available experimental data (IC50 and EC50 values) for representative isothiazole and thiazole derivatives, illustrating their potency in different therapeutic areas. It is important to note that these are not direct head-to-head comparisons of isomeric compounds but rather a collection of data to showcase the potential of each scaffold.

Compound ClassScaffoldTarget/AssayIC50/EC50Reference
AnticancerIsothiazole Derivativec-Met Kinase InhibitionNanomolar range[4]
AnticancerThiazole Derivative (4i)Human Osteosarcoma (SaOS-2)0.190 ± 0.045 µg/mL[11]
AnticancerThiazole Derivative (4c)Breast Cancer (MCF-7)2.57 ± 0.16 µM[12]
AntifungalIsothiazole-Thiazole Hybrid (6u)Pseudoperonospora cubensis0.046 mg L⁻¹[13]
AntifungalIsothiazole-Thiazole Hybrid (6u)Phytophthora infestans0.20 mg L⁻¹[13]

Experimental Protocols

To provide practical insights for researchers, we present a representative synthetic protocol for an isothiazole-containing scaffold and a general method for evaluating antifungal activity.

Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one

This protocol is adapted from the synthesis of a key intermediate for isothiazole-thiazole derivatives with antifungal activity.[13]

Step 1: Synthesis of 3,4-Dichloro-N-methoxy-N-methylisothiazole-5-carboxamide (Weinreb Amide)

  • To a solution of 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Weinreb amide.

Step 2: Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add methyl magnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Synthesis_Workflow cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Ketone Formation Carboxylic_Acid 3,4-dichloroisothiazole-5-carboxylic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride Oxalyl Chloride, DMF Weinreb_Amide Weinreb Amide Acid_Chloride->Weinreb_Amide N,O-dimethylhydroxylamine HCl, Et3N Ketone 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one Weinreb_Amide->Ketone MeMgBr

Caption: Synthetic workflow for an isothiazole intermediate.

General Protocol for In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method and can be adapted for various fungal strains.[14]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

    • Harvest the spores by gently scraping the surface of the agar with a sterile loop in a sterile saline solution containing a surfactant (e.g., Tween 80).

    • Adjust the spore suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric methods.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).

    • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

    • The MIC can be determined visually or by measuring the absorbance at a specific wavelength using a microplate reader.

Antifungal_Assay_Workflow Start Start Fungal_Culture Culture Fungal Strain Start->Fungal_Culture Spore_Suspension Prepare Spore Suspension Fungal_Culture->Spore_Suspension Inoculation Inoculate Microtiter Plate Spore_Suspension->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for antifungal susceptibility testing.

Conclusion: The Enduring Potential of the Isothiazole Scaffold

The isothiazole scaffold represents a valuable and versatile platform in the medicinal chemist's toolkit. Its unique physicochemical properties and the diverse range of biological activities exhibited by its derivatives underscore its significance in the development of novel therapeutics. While considerations such as potential metabolic bioactivation must be addressed, the demonstrated success of isothiazole-containing drugs and the ongoing research into new derivatives highlight the enduring potential of this privileged heterocycle. Through careful design, strategic derivatization, and a thorough understanding of its structure-activity relationships, the isothiazole scaffold will undoubtedly continue to contribute to the discovery of innovative medicines for a multitude of diseases.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). Journal of Agricultural and Food Chemistry, 73(1), 30-46.
  • Isothiazole. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link].

  • Kletskov, A. V., Grudinin, D. G., & Potkin, V. I. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Thiazole antifungals. (n.d.). EBSCO.
  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 12(22), 13865-13873.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5486.
  • Dalvie, D. K., Chen, W., Khambatta, G., Lu, C., Choo, E. F., & Smith, D. A. (2011). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical research in toxicology, 24(1), 115-128.
  • Singh, P., & Singh, J. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds in Medicinal Chemistry.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.
  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2025).
  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138534.
  • In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. (2015). Journal of Medical Microbiology, 64(Pt_1), 117-123.
  • Formulation, optimization and characterization of ziprasidone nanocrystals prepared by media milling technique. (2025).
  • Controlled synthesis of ziprasidone and compositions thereof. (2003).
  • ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. (n.d.).
  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. (2023). Journal of the Iranian Chemical Society, 20(10), 2419-2433.
  • Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study. (2025).
  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). Organics, 4(4), 534-566.
  • Synthesis of Related Substances of Ziprasidone. (2012). Chinese Journal of Pharmaceuticals, 43(12), 971-973.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7309.
  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2025). Arabian Journal of Chemistry, 18(10), 105263.
  • Synthetic method of ziprasidone. (n.d.).
  • Ziprasidone. (2013). New Drug Approvals.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (n.d.). Semantic Scholar.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME HETEROCYCLES DERIVED
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (n.d.).
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (n.d.). BenchChem.

Sources

Comparative study of isothiazole and thiazole derivatives in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Isothiazole and Thiazole Derivatives in Biological Systems

Welcome to a comprehensive examination of two of the most significant five-membered heterocycles in modern drug discovery: isothiazole and thiazole. As foundational scaffolds, their derivatives have given rise to a remarkable breadth of biologically active agents. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a comparative analysis grounded in chemical principles, biological mechanisms, and practical experimental validation. Our objective is to illuminate the distinct advantages and applications of each scaffold, thereby empowering you to make more strategic decisions in the design and development of novel therapeutics.

Part 1: The Chemical Foundation: A Tale of Two Isomers

The fundamental difference between isothiazole and thiazole lies in the arrangement of their nitrogen and sulfur heteroatoms. This seemingly minor isomeric distinction creates a cascade of effects, influencing everything from electronic character and reactivity to the ultimate pharmacological profile of their derivatives.

  • Thiazole (1,3-Thiazole): Features a nitrogen and sulfur atom separated by a carbon atom. This 1,3-arrangement results in a pyridine-like nitrogen, which is a proficient hydrogen bond acceptor. The thiazole ring is a cornerstone of many natural products, including Vitamin B1 (Thiamine), and is considered an essential pharmacophore in medicinal chemistry.[1][2]

  • Isothiazole (1,2-Thiazole): Contains adjacent nitrogen and sulfur atoms. This 1,2-arrangement leads to a weaker N-S bond and a more electron-deficient ring system compared to thiazole. This inherent reactivity can be a strategic advantage, particularly in the design of covalent inhibitors or biocides.[3]

Figure 1: Core structures of Thiazole and Isothiazole.

The aromaticity of the thiazole ring, confirmed by the chemical shift of its protons, underpins its stability and diverse reactivity, allowing for substitution at the C-2, C-4, and C-5 positions.[2] Isothiazole, while also aromatic, exhibits a different reactivity pattern due to its unique electronic distribution.[3]

Synthesis Strategies: Building the Core

Accessing these scaffolds requires distinct synthetic approaches. Understanding these routes is critical for designing novel derivatives.

  • Thiazole Synthesis: The Hantzsch synthesis remains the most prominent and versatile method. It involves the cyclocondensation of an α-haloketone with a thioamide, providing straightforward access to a wide array of substituted thiazoles.[4] Other methods include the Cook-Heilbron and Gabriel syntheses.[4][5]

  • Isothiazole Synthesis: Synthesis is often more complex. Common strategies include the oxidative cyclization of 3-aminopropenethiones or the reaction of enamines with sulfur chlorides.[6] More recent methods involve transition-metal-catalyzed annulation reactions, showcasing the ongoing innovation in this area.[7][8]

Part 2: A Head-to-Head Comparison of Biological Activities

While both scaffolds are versatile, they have found distinct niches in various therapeutic areas. Here, we compare their performance in key biological systems.

Antimicrobial Activity

Both ring systems have yielded potent antimicrobial agents, but their dominant mechanisms of action differ significantly.

  • Isothiazole Perspective: Isothiazole derivatives, particularly isothiazolinones, are renowned for their broad-spectrum biocidal activity. Their primary mechanism involves the electrophilic sulfur atom reacting with nucleophilic residues, such as cysteine thiols, in essential microbial enzymes. This covalent modification leads to irreversible enzyme inhibition and rapid cell death. This potent, non-specific action is why they are used as effective industrial biocides and wood preservatives.[3][6]

  • Thiazole Perspective: Thiazoles are found in numerous antibiotics, including Penicillin, and are a focus for developing new agents to combat antimicrobial resistance.[9][10] Their derivatives act on more specific targets. For example, sulfathiazole inhibits the synthesis of essential B vitamins in bacteria, while other derivatives target cell wall production by inhibiting penicillin-binding proteins.[4]

Comparative Data on Antimicrobial Derivatives

Derivative ClassScaffoldPrimary Mechanism of ActionTarget OrganismsRepresentative Compound(s)
IsothiazolinonesIsothiazoleCovalent modification of thiols in enzymesBacteria, Fungi, AlgaeMethylisothiazolinone (MIT)
SulfonamidesThiazoleInhibition of Dihydropteroate synthaseBacteriaSulfathiazole
CephalosporinsThiazoleInhibition of cell wall synthesisBacteriaCefpodoxime
Novel SyntheticsThiazoleVarious specific targetsBacteria, FungiRavuconazole (antifungal)[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a gold standard for quantifying the antimicrobial potency of a compound. The causality behind this choice is its ability to provide a quantitative, reproducible measure of bacteriostatic activity, which is essential for comparing compounds.

  • Prepare Inoculum: Culture the target bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to a standardized concentration of ~5 x 10^5 CFU/mL. Standardization is critical for inter-experimental comparability.

  • Compound Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10-12 wells. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This provides a clear endpoint for assessing potency.

G A Standardize Bacterial Inoculum in Mueller-Hinton Broth C Inoculate Wells with Standardized Bacteria A->C B Perform 2-fold Serial Dilution of Test Compound in 96-well Plate B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for MIC determination via broth microdilution.

Anticancer Activity

The thiazole scaffold is a validated and highly successful core in oncology, while isothiazoles represent an emerging area of interest.

  • Thiazole Perspective: The thiazole ring is a privileged structure in cancer therapy.[11] Its ability to form key interactions within the ATP-binding pockets of kinases has been exploited extensively. The prime example is Dasatinib , a dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia.[4] Numerous other thiazole derivatives have been developed to inhibit a wide range of cancer-related targets, including topoisomerase, mTOR, and tubulin.[12]

  • Isothiazole Perspective: Isothiazole derivatives are gaining traction as potential anticancer agents.[7] Their mechanisms often involve inducing apoptosis or inhibiting cell growth through pathways distinct from the classic kinase inhibition model seen with many thiazoles.[3] For example, certain derivatives have shown moderate inhibition of L1210 leukemia cell growth.[3]

Comparative Data on Anticancer Derivatives

CompoundScaffoldPrimary Mechanism of ActionCancer Type(s)Reference
DasatinibThiazoleDual Bcr-Abl/Src family kinase inhibitorLeukemia (CML, ALL)[4]
IxabepiloneThiazoleTubulin polymerization stabilizerBreast Cancer[11]
TiazofurinThiazoleIMP dehydrogenase inhibitorLeukemia[4]
Naphtho[1,2-d]isothiazole derivativesIsothiazoleAldose reductase (ALR2) inhibition(Potential in diabetic complications, related to cancer metabolism)[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing a compound's effect on cell proliferation. It measures mitochondrial metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours in a CO2 incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The intensity is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

G A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound for 48-72h A->B C Add MTT Reagent; Incubate 3-4h B->C D Viable cells convert MTT to Formazan C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm and Calculate IC50 E->F

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory and Neuroprotective Activities

Both scaffolds have demonstrated potential in treating inflammatory and neurological disorders.

  • Comparative Anti-inflammatory Activity: Derivatives of both heterocycles have shown promise as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid cascade.[13][14][15] Several thiazolyl and isothiazolyl azomethine derivatives have demonstrated significant in vivo anti-inflammatory effects.[16]

  • Comparative Neuroprotective Activity: Thiazole derivatives are particularly noteworthy in this area. Riluzole , an FDA-approved drug for amyotrophic lateral sclerosis (ALS), contains a thiazole ring and exhibits neuroprotective properties.[17] Newly synthesized thiazole sulfonamides have also shown neuroprotective effects in Parkinson's models.[18] Isothiazoles have been investigated as partial GABAA agonists, indicating potential applications in neurological disorders.[3]

Comparative Data on Bioactive Derivatives

ActivityScaffoldPrimary Mechanism of ActionRepresentative Compound(s)Reference
Anti-inflammatoryThiazoleCOX/LOX InhibitionFanetizole, Meloxicam[2]
Anti-inflammatoryIsothiazoleVaries, includes COX inhibition3-methyl-5-benzoylaminoisothiazole derivatives[19]
NeuroprotectiveThiazoleGlutamate modulation, Na+ channel blockingRiluzole[17]
NeuroprotectiveThiazoleAcetylcholinesterase (AChE) inhibitionNovel thiazole-based derivatives[20]
NeuromodulatoryIsothiazolePartial GABAA agonistThio-4-PIOL[3]

Part 3: Conclusion and Strategic Outlook

The evidence clearly indicates that both isothiazole and thiazole are powerful scaffolds, but their strengths lie in different domains.

  • Thiazole stands out for its proven success in developing highly specific, non-covalent inhibitors for well-defined biological targets, particularly kinases in oncology. Its stability and versatility make it a reliable and "drug-like" core for systemic therapies.

  • Isothiazole , with its inherent reactivity, offers unique opportunities for designing potent biocides, fungicides, and potentially targeted covalent inhibitors for therapeutic use. Its application in systemic drugs is less established but represents a frontier for innovation, especially where specific covalent engagement with a target like a cysteine residue is desired.

For the drug developer, the choice is strategic: leverage the validated, target-specific history of thiazole for classic drug design paradigms, or explore the unique reactive potential of isothiazole for novel mechanisms of action and applications where covalent modification is an advantage. The ongoing synthesis of novel derivatives of both rings ensures that their contributions to medicine and agriculture will only continue to expand.[21]

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Machoń, Z., et al. (Year not available). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (Year not available). Name of Journal/Source.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (Year not available). Pharmaguideline.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2022). Journal of Medicinal Chemistry.
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Isothiazole synthesis. (Year not available). Organic Chemistry Portal.
  • Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Journal of Biomolecular Structure & Dynamics.
  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (Year not available). MDPI.
  • Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. (Year not available). PubMed.
  • Synthesis and anti-inflammatory activity of thiazole deriv

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a routine yet critical part of the innovation lifecycle. With new molecular structures come new challenges, paramount among them being the assurance of laboratory safety. This guide provides essential, immediate safety and logistical information for handling 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes established data on its constituent functional groups—isothiazole, methylsulfanyl, and carboxylic acid—to provide a robust framework for its safe handling, use, and disposal. Our commitment is to empower your research with the confidence that comes from a deep, scientifically-grounded understanding of safety protocols.

Hazard Assessment: A Molecule's Triumvirate of Risk

Understanding the potential hazards of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid requires a deconstruction of its molecular architecture. By examining the risks associated with each functional group, we can construct a comprehensive safety profile.

  • The Isothiazole Core: Isothiazole and its derivatives are known to be biologically active, with some exhibiting antimicrobial and antifungal properties. While this is valuable in therapeutic contexts, it also signals a potential for skin sensitization and irritation.[1] Some isothiazolinones are recognized as strong sensitizers, capable of causing allergic skin reactions upon repeated contact.[2] Therefore, avoiding direct skin contact is a primary precaution.

  • The Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive to skin and eyes.[3] While generally considered weak acids, concentrated solutions or the solid form can cause significant irritation or burns upon contact.[3] Inhalation of dust from the solid compound can also lead to respiratory irritation.

  • The Methylsulfanyl Groups: Organosulfur compounds, particularly those with methylsulfanyl (thiomethyl) groups, can present several hazards. They are often volatile and can have strong, unpleasant odors. More significantly, some sulfur-containing compounds can be toxic and may interfere with biological processes.[4] Bioactivation of similar sulfur-containing heterocycles by cytochrome P450 enzymes has been observed, leading to reactive intermediates that can covalently bind to proteins.[2] This underscores the importance of preventing inhalation and systemic absorption.

  • Skin and eye irritation/corrosion

  • Potential for skin sensitization

  • Respiratory tract irritation upon inhalation of dust

  • Potential for systemic toxicity if absorbed

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is a critical step in mitigating the risks of exposure.[5][6]

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of solutions and airborne dust particles. Standard safety glasses are insufficient.
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals, including acids and organic compounds.[7] Consider double-gloving for extended procedures.
Body Protection Laboratory coatProvides a barrier against accidental spills and splashes.
Footwear Closed-toe shoesProtects feet from spills and falling objects.
Enhanced PPE for Specific Procedures:

For procedures that may generate significant dust (e.g., weighing, preparing stock solutions) or aerosols, the following additional PPE is required:

  • Respiratory Protection: A NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with organic vapor cartridges for solutions) should be used.[8]

  • Face Protection: A face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Procedure is_dust_aerosol Potential for Dust or Aerosol Generation? start->is_dust_aerosol core_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes is_dust_aerosol->core_ppe No enhanced_ppe Enhanced PPE: - Standard PPE plus: - NIOSH-approved Respirator - Face Shield is_dust_aerosol->enhanced_ppe Yes end_ppe Proceed with Experiment core_ppe->end_ppe enhanced_ppe->end_ppe

Caption: PPE selection workflow for handling 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid.

Operational Plan: Step-by-Step Guidance for Safe Handling

A methodical approach to handling this compound will minimize the risk of exposure.

Preparation and Weighing:
  • Work in a Ventilated Area: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Don Appropriate PPE: Before handling the primary container, don all required PPE as determined by your risk assessment.

  • Containment: Use a disposable weighing paper or a tared, sealed container to weigh the compound. This minimizes the potential for contaminating the balance and surrounding surfaces.

  • Clean-up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp paper towel (for small amounts) and dispose of it as hazardous waste.

Solution Preparation:
  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid compound to minimize dust generation. Always add acid to water, not the other way around, though in this case you are dissolving the acidic compound in a solvent.[7]

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, and appropriate hazard warnings.

Donning and Doffing PPE:

A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.[9][10][11][12]

Donning Sequence:

  • Gown

  • Mask or Respirator

  • Goggles or Face Shield

  • Gloves (pulled over the cuffs of the gown)

Doffing Sequence (to be performed in a designated area):

  • Gloves

  • Gown

  • Exit the immediate work area.

  • Goggles or Face Shield

  • Mask or Respirator

  • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm.[8]

Skin Exposure:
  • Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[4][8][13][14]

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.[4][13][15]

  • Seek Medical Attention: After flushing, seek immediate medical attention. Inform the medical personnel of the chemical you were exposed to.

Eye Exposure:
  • Immediate Flushing: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[4][8][16][17][18][19]

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing, if possible, and continue to rinse.[16][17]

  • Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist or emergency services.

Inhalation:
  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.[8][20][21]

  • Monitor Breathing: If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.[4][8][20]

  • Seek Medical Attention: Seek immediate medical attention.

Ingestion:
  • Do Not Induce Vomiting: Unless directed to do so by a medical professional or poison control, do not induce vomiting.[22]

  • Rinse Mouth: Have the person rinse their mouth with water.

  • Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention.[20][23][24] Provide them with as much information as possible about the ingested substance.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.[25][26]

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid (e.g., weighing papers, contaminated paper towels, used gloves, and other disposable PPE) should be collected in a designated, labeled, and sealed hazardous waste container.[27][28][29]

  • Liquid Waste: All solutions containing the compound, as well as rinsates from cleaning contaminated glassware, should be collected in a separate, clearly labeled hazardous waste container for organic or halogenated waste, depending on the solvent used.[27][28] Do not mix incompatible waste streams.

Container Management:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[27][28]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers closed except when adding waste.

Decontamination of Reusable Equipment:
  • Glassware and Equipment: All reusable glassware and equipment should be decontaminated after use. This can typically be achieved by rinsing with a suitable solvent, followed by washing with soap and water.[30][31][32] The initial solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as solid hazardous waste.

Final Disposal:
  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

By adhering to these comprehensive safety guidelines, researchers can confidently work with 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid, ensuring their personal safety and the integrity of their research environment.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Poisoning: First aid. Retrieved from [Link]

  • Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, December 16). Decontamination of Laboratory Equipment. Safe Labs Portal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Rush University System for Health. (2022, February 17). Donning and Doffing PPE. YouTube. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical research in toxicology, 23(11), 1773-1783.
  • World Health Organization. (n.d.). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]

  • First Aid for Free. (2025, July 10). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Public Health Ontario. (n.d.). How to: Put On and Take Off Personal Protective Equipment (PPE). Retrieved from [Link]

  • NHS. (2024, June 5). Acid and chemical burns. Retrieved from [Link]

  • My Health Alberta. (n.d.). Eye Injury: First Aid for Chemical Burns. Retrieved from [Link]

  • Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety. Retrieved from [Link]

  • St John Ambulance. (n.d.). Poisoning Symptoms & First Aid. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Equipment Disinfection/Decontamination. Environmental Health & Safety. Retrieved from [Link]

  • Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • LabRepCo. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • RegisteredNurseRN. (2020, May 29). PPE Training Video: Donning and Doffing PPE Nursing Skill. YouTube. Retrieved from [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment Guide: Choosing Chemical-Resistant PPE. Retrieved from [Link]

  • De Gruyter. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.